MADAM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H20N2S |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline |
InChI |
InChI=1S/C16H20N2S/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3/h4-10H,11,17H2,1-3H3 |
InChI Key |
UABIXNSHHIMZEP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Unraveling Cellular Responses to Oxygen Deprivation and Protein Aggregation
A Note to the Reader: The term "Mitochondrial Anoxia-Dependent Apoptosis Modulator" does not correspond to a specific, recognized protein or pathway in the current scientific literature. This guide will, therefore, address the core concepts within your request by providing a detailed overview of two related, yet distinct, areas:
-
The Mechanism of MOAG-4: A modulator of protein aggregation with significant implications for cellular health and neurodegenerative diseases.
-
The General Mechanism of Mitochondrial Anoxia-Dependent Apoptosis: The established pathway by which cells initiate programmed cell death in response to the absence of oxygen.
This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical information, data summaries, and pathway visualizations.
Part 1: MOAG-4 - A Key Modulator of Protein Aggregation
Modifier of Aggregation 4 (MOAG-4) is an evolutionarily conserved protein that has been identified as a positive regulator of protein aggregate formation.[1] Its role is particularly significant in the context of age-related neurodegenerative disorders, which are often characterized by the accumulation of fibrillar protein aggregates.[1] MOAG-4 and its human orthologs, SERF1A and SERF2, have been shown to promote the aggregation of amyloid-beta, alpha-synuclein, and polyglutamine proteins.[1]
Core Mechanism of MOAG-4 Action
The primary mechanism by which MOAG-4 promotes protein aggregation is through electrostatic interactions. MOAG-4 is a highly charged protein that interacts with negatively charged and hydrophobic segments of aggregation-prone proteins.[2] This interaction is thought to accelerate the primary nucleation of amyloid formation by initiating structural changes and reducing the colloidal stability of these proteins.[2][3][4]
Specifically, a positively charged segment of MOAG-4 can form a transient alpha-helix that interacts with the negatively charged C-terminus of proteins like α-synuclein.[5] This interaction interferes with the normal, self-protective intramolecular interactions within the target protein, causing it to adopt a less compact and more aggregation-prone conformation.[4][5]
Importantly, MOAG-4 appears to act as a catalyst in this process. It is involved in the early stages of aggregation but is not incorporated into the final amyloid fibrils itself.[4] Furthermore, its activity seems to be independent of major cellular protein quality control pathways such as those involving HSF-1-induced molecular chaperones, proteasomal degradation, and autophagy.[1]
Signaling Pathway of MOAG-4 in Protein Aggregation
Experimental Protocols
1. Peptide Array Screening for Protein Interactions
-
Objective: To identify the binding motifs of SERF2 (human ortholog of MOAG-4) on amyloidogenic proteins.
-
Methodology:
-
A peptide array is synthesized, consisting of overlapping short peptides that span the entire sequence of target amyloidogenic proteins.
-
The array is incubated with purified SERF2 protein.
-
Unbound SERF2 is washed away.
-
Bound SERF2 is detected using a specific antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
The intensity of the signal at each peptide spot is quantified to determine the binding affinity.
-
-
Key Findings: SERF2 preferentially interacts with protein segments enriched in negatively charged and hydrophobic, aromatic amino acids.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To characterize the structural details of the interaction between MOAG-4 and α-synuclein.
-
Methodology:
-
Isotopically labeled (¹⁵N or ¹³C) α-synuclein is prepared.
-
A 2D ¹H-¹⁵N HSQC spectrum of the labeled α-synuclein is acquired.
-
Unlabeled MOAG-4 is titrated into the α-synuclein sample.
-
HSQC spectra are recorded at different titration points.
-
Chemical shift perturbations (changes in the positions of peaks in the spectrum) are monitored to identify the specific amino acid residues of α-synuclein that are involved in the interaction with MOAG-4.
-
-
Key Findings: A positively charged segment of MOAG-4 interacts with the negatively charged C-terminus of α-synuclein, leading to a less compact structure of α-synuclein.[5]
Part 2: Mitochondrial Anoxia-Dependent Apoptosis
Anoxia, the complete deprivation of oxygen, is a severe cellular stress that can trigger programmed cell death, or apoptosis. The mitochondrion plays a central role in this process, acting as a key integrator of death signals. This is often referred to as the intrinsic pathway of apoptosis.
Core Mechanism of Anoxia-Induced Apoptosis
The mitochondrial pathway of apoptosis is initiated by various stress signals, including anoxia.[6] A critical event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP).[6][7] MOMP leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
The key steps are:
-
Anoxic Stress: Lack of oxygen disrupts the mitochondrial electron transport chain, a crucial component for cellular respiration.[8] This disruption can lead to the generation of reactive oxygen species (ROS) and a decrease in ATP production.
-
Activation of Bcl-2 Family Proteins: Pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, are activated. These proteins translocate to the mitochondrial outer membrane.
-
MOMP and Cytochrome c Release: Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to MOMP. This allows for the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[7][8][9]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1).[10] This binding, in the presence of ATP, triggers the oligomerization of Apaf-1 into a large complex called the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9.[10][11]
-
Execution Phase: Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins.
Signaling Pathway of Mitochondrial Anoxia-Dependent Apoptosis
Experimental Protocols
1. Assessment of Apoptosis by Flow Cytometry
-
Objective: To quantify the extent of apoptosis in a cell population following anoxic stress.
-
Methodology:
-
Cells are cultured under normoxic (control) and anoxic conditions for a specified period.
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
-
Key Findings: Anoxia induces a significant increase in the percentage of apoptotic cells.[12]
2. Western Blotting for Caspase Activation
-
Objective: To detect the activation of key caspases in the apoptotic pathway.
-
Methodology:
-
Protein lysates are prepared from cells exposed to normoxic and anoxic conditions.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the cleaved (active) forms of caspases, such as cleaved Caspase-9 and cleaved Caspase-3.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize the bands corresponding to the activated caspases.
-
-
Key Findings: Anoxia leads to the cleavage and activation of Caspase-9 and Caspase-3.[11][13]
Quantitative Data Summary
| Experiment Type | Parameter Measured | Condition | Result | Reference |
| Flow Cytometry | Percentage of Apoptotic Cells | Anoxia | Increased | [12] |
| Western Blot | Cleaved Caspase-3 Levels | Anoxia | Increased | [12][13] |
| Western Blot | Cleaved Caspase-9 Levels | Anoxia | Increased | [11][13] |
| Fluorescence Microscopy | Cytochrome c Release | Anoxia | Translocation from mitochondria to cytosol | [8] |
References
- 1. Identification of MOAG-4/SERF as a regulator of age-related proteotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cellular modifier MOAG-4/SERF drives amyloid formation through charge complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular modifier MOAG‐4/SERF drives amyloid formation through charge complementation | The EMBO Journal [link.springer.com]
- 4. research.rug.nl [research.rug.nl]
- 5. MOAG-4 promotes the aggregation of α-synuclein by competing with self-protective electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the intrinsic apoptosis pathway by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anoxia-induced apoptosis occurs through a mitochondria-dependent pathway in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mitochondrial respiratory chain is a modulator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular ordering of hypoxia-induced apoptosis: critical involvement of the mitochondrial death pathway in a FADD/caspase-8 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bone morphogenic protein-4 induces endothelial cell apoptosis through oxidative stress-dependent p38MAPK and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Characterization of [Compound Name]
An in-depth technical guide on the discovery and characterization of a novel compound requires specific and unambiguous identification of the molecule. The term "MADAM compound" is not specific enough to identify a unique chemical entity in publicly available scientific literature. To provide a comprehensive guide, please specify the full chemical name, CAS registry number, or a relevant publication.
Provided below is a template outlining the structure and content of the requested technical guide, which can be populated once the specific compound is identified.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This section would provide a high-level overview of the compound, including its chemical class, potential therapeutic area, and the key findings of the research. It would briefly touch upon the discovery process, the primary mechanism of action, and the significance of the findings for the field of drug development.
2. Discovery and Synthesis
This part of the guide would detail the initial identification of the compound. It would describe the screening process (e.g., high-throughput screening, fragment-based screening) or the rational design approach that led to its discovery. A subsection would be dedicated to the chemical synthesis, providing a step-by-step description of the synthetic route, including reagents, reaction conditions, and purification methods.
3. Physicochemical Properties
A summary of the key physicochemical properties of the compound would be presented here.
Table 1: Physicochemical Properties of [Compound Name]
| Property | Value | Method |
| Molecular Formula | ||
| Molecular Weight ( g/mol ) | ||
| pKa | ||
| LogP | ||
| Aqueous Solubility (µM) |
4. In Vitro Characterization
This section would focus on the biological activity of the compound in cellular and non-cellular assays.
4.1. Biochemical Assays
Details of assays used to determine the compound's interaction with its molecular target(s) would be provided.
Table 2: In Vitro Biochemical Activity of [Compound Name]
| Assay Type | Target(s) | IC50/EC50 (nM) | Ki (nM) |
| [e.g., Kinase Assay] | |||
| [e.g., Binding Assay] |
4.2. Cellular Assays
Data from cell-based experiments would be presented to demonstrate the compound's effect on cellular processes.
Table 3: In Vitro Cellular Activity of [Compound Name]
| Cell Line | Assay Type | Endpoint Measured | IC50/EC50 (µM) |
| [e.g., Cancer Cell] | [e.g., Proliferation Assay] | [e.g., Cell Viability] | |
| [e.g., Reporter Gene] | [e.g., Luciferase Assay] | [e.g., Gene Expression] |
5. Mechanism of Action
This core section would elucidate the molecular mechanism by which the compound exerts its biological effects.
5.1. Target Engagement and Signaling Pathway Modulation
This subsection would describe experiments confirming the direct interaction of the compound with its target in a cellular context. It would also detail the downstream effects on relevant signaling pathways.
Diagram 1: [Compound Name] Signaling Pathway
Caption: A diagram illustrating the proposed signaling pathway modulated by [Compound Name].
6. In Vivo Characterization
This section would present data from animal studies to evaluate the compound's efficacy and pharmacokinetic properties.
Table 4: In Vivo Efficacy of [Compound Name] in [Animal Model]
| Dose (mg/kg) | Dosing Regimen | Endpoint Measured (e.g., Tumor Volume) | % Inhibition |
Table 5: Pharmacokinetic Properties of [Compound Name] in [Species]
| Parameter | Oral (mg/kg) | IV (mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng*h/mL) | ||
| t1/2 (h) | ||
| F (%) |
7. Experimental Protocols
Detailed methodologies for the key experiments would be provided in this section.
7.1. Synthesis of [Compound Name] A detailed, step-by-step protocol for the chemical synthesis of the compound.
7.2. In Vitro Kinase Assay A protocol outlining the reagents, concentrations, and steps for performing the kinase assay.
7.3. Cell Proliferation Assay A detailed description of the cell culture conditions and the protocol for the proliferation assay (e.g., MTT, CellTiter-Glo).
7.4. Western Blot Analysis The protocol for sample preparation, electrophoresis, antibody incubation, and detection for western blot analysis.
Diagram 2: Experimental Workflow for Target Validation
Caption: A workflow diagram for the experimental validation of the compound's molecular target.
This final section would summarize the key findings, discuss the potential therapeutic implications, and outline future directions for the research and development of the compound.
The Critical Role of Mitochondria-Associated Membranes (MAMs) in Orchestrating Hypoxia-Induced Cell Death Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia, a condition of insufficient oxygen supply to tissues, is a hallmark of various pathological conditions, including cancer, ischemic diseases, and neurodegenerative disorders. The cellular response to hypoxia is a complex process that can ultimately lead to cell death. Emerging evidence highlights the pivotal role of Mitochondria-Associated Membranes (MAMs), specialized subcellular domains where the endoplasmic reticulum (ER) and mitochondria come into close apposition, in orchestrating these life-or-death decisions. This technical guide provides a comprehensive overview of the molecular mechanisms at the MAM interface that govern hypoxia-induced cell death pathways. We delve into the key signaling cascades, present quantitative data on the molecular players involved, and provide detailed experimental protocols for studying these phenomena. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to understand and target the intricate interplay between MAMs and hypoxic cell death.
Introduction: The MAM as a Central Hub in Cellular Stress Response
The endoplasmic reticulum (ER) and mitochondria are two essential organelles that form a dynamic network within the cell. The points of close contact between them, known as Mitochondria-Associated Membranes (MAMs), are not mere structural links but highly organized signaling hubs that regulate a plethora of cellular processes, including calcium homeostasis, lipid metabolism, and apoptosis.[1] Under physiological conditions, the communication between the ER and mitochondria via MAMs is crucial for maintaining cellular homeostasis. However, under stressful conditions such as hypoxia, the structure and function of MAMs are significantly altered, tipping the balance towards cell death.
Hypoxia induces a complex cellular response primarily mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator.[2][3] HIF-1α activation leads to metabolic reprogramming and the expression of genes involved in both cell survival and cell death. The MAM serves as a critical platform where many of these hypoxia-induced signals converge to determine the cell's fate.
Hypoxia-Induced Alterations at the MAM Interface
Hypoxia profoundly impacts the protein composition and structural integrity of MAMs, leading to a dysregulation of their functions. This section will detail the key molecular changes occurring at the MAM under hypoxic conditions.
Upregulation of Hypoxia-Inducible Proteins at the MAM
A key event in the hypoxic response is the accumulation of specific proteins at the MAM, which act as sensors and effectors of the stress signal. A prominent example is the BCL-2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3), a pro-apoptotic member of the Bcl-2 family. Hypoxia induces the expression and accumulation of BNIP3 at the mitochondrial outer membrane, a component of the MAM.[4] This localization is critical for its pro-death function.
Table 1: Quantitative Changes in Key MAM-Associated Proteins Under Hypoxia
| Protein | Cell Type | Hypoxia Condition | Fold Change in Expression/Localization at MAM | Reference |
| HIF-1α | HeLa Cells | 72 hours, 1% O2 | ~18-fold increase in nuclear accumulation | [5] |
| BNIP3 | Cardiac Myocytes | Hypoxia/Acidosis | Increased association with mitochondria | [4] |
| Mitochondrial Ribosomal Proteins | HeLa Cells | 72 hours, 1% O2 | Significant downregulation | [5] |
This table summarizes representative quantitative data on the alteration of key proteins associated with MAM function under hypoxic conditions. The specific fold changes can vary depending on the cell type and the severity and duration of hypoxia.
Structural Remodeling of MAMs
The physical tethering between the ER and mitochondria is a dynamic process that is altered by cellular stress. While direct quantitative data on the change in the number or length of MAMs under hypoxia is still an active area of research, the altered localization of tethering proteins suggests a significant structural remodeling.
Signaling Pathways at the MAM in Hypoxia-Induced Apoptosis
The primary mode of cell death initiated at the MAM in response to hypoxia is apoptosis, a programmed and highly regulated process. The following sections will dissect the key signaling pathways involved.
The Central Role of Calcium Dysregulation
One of the most critical functions of the MAM is the regulation of calcium (Ca2+) transfer from the high-concentration stores of the ER to the mitochondria.[1] This process is essential for mitochondrial bioenergetics but can also trigger apoptosis if dysregulated.
Under hypoxia, the ER can release excessive amounts of Ca2+ through the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) located at the MAM. This Ca2+ is then taken up by the mitochondria through the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. Mitochondrial Ca2+ overload leads to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[4] Cytochrome c then initiates the caspase cascade, leading to the execution of apoptosis.
Caption: Hypoxia-induced Ca2+ signaling at the MAM leading to apoptosis.
HIF-1α-Mediated Pro-Apoptotic Signaling
HIF-1α, stabilized under hypoxia, translocates to the nucleus and activates the transcription of a wide range of genes, including those that promote apoptosis.[3][6] One such target is BNIP3, which, as mentioned earlier, localizes to the MAM and promotes cell death. HIF-1α can also directly or indirectly influence the expression and activity of other key players at the MAM, further sensitizing the cell to apoptosis.
Caption: HIF-1α signaling pathway in hypoxia-induced apoptosis.
Interplay with Other Cell Death Modalities at the MAM
While apoptosis is a major outcome of hypoxia at the MAM, other forms of cell death, such as necroptosis and autophagy, are also regulated at this interface, often in a complex interplay.
-
Necroptosis: This is a form of programmed necrosis that can be initiated under conditions where apoptosis is inhibited. The assembly of the necrosome, a key signaling complex in necroptosis, can be influenced by the metabolic state of the cell, which is heavily impacted by mitochondrial function regulated at the MAM.[7][8]
-
Autophagy: This is a cellular self-eating process that can either promote survival by removing damaged organelles or contribute to cell death. The formation of autophagosomes is known to be initiated at the ER and is closely linked to MAM function.[9][10] Under prolonged or severe hypoxia, the interplay between autophagy and apoptosis at the MAM can determine the ultimate fate of the cell.
Experimental Protocols for Studying MAMs in Hypoxia
Investigating the role of MAMs in hypoxia-induced cell death requires a combination of specialized techniques. This section provides an overview of key experimental protocols.
Induction of Hypoxia in Cell Culture
Objective: To create a hypoxic environment for cultured cells to study the effects on MAM function and cell death.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in culture dishes or flasks. Allow cells to adhere and reach 70-80% confluency.
-
Hypoxia Chamber: Place the cell culture plates in a modular incubator chamber (e.g., Billups-Rothenberg chamber).
-
Gas Mixture: Flush the chamber with a pre-mixed gas of low oxygen concentration (e.g., 1% O2, 5% CO2, balanced with N2) for a specified duration (e.g., 5-10 minutes).
-
Sealing and Incubation: Seal the chamber and place it in a standard cell culture incubator at 37°C for the desired duration of hypoxic exposure (e.g., 6, 12, 24, or 48 hours).
-
Chemical Mimics (Alternative): Treat cells with hypoxia-mimicking agents like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG) at optimized concentrations. Note that these agents may have off-target effects.
Caption: Experimental workflow for inducing hypoxia in cell culture.
Isolation of Mitochondria-Associated Membranes (MAMs)
Objective: To isolate a fraction enriched in MAMs for subsequent biochemical analysis.
Methodology (based on differential centrifugation): [11][12]
-
Cell Homogenization: Harvest cells and resuspend them in an ice-cold isolation buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Differential Centrifugation (Low Speed): Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Differential Centrifugation (Medium Speed): Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the crude mitochondrial fraction.
-
Isolation of Crude Microsomes: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the crude microsomal fraction (containing ER).
-
MAM Fractionation: Resuspend the crude mitochondrial pellet and layer it on top of a Percoll gradient. Centrifuge at a high speed (e.g., 95,000 x g for 30 minutes at 4°C). The MAM fraction will be located at the interface between the mitochondrial and ER fractions.
-
Validation: Validate the purity of the MAM fraction by Western blotting for known MAM, mitochondrial, and ER marker proteins.
Measurement of ER-Mitochondria Calcium Flux
Objective: To quantify the transfer of calcium from the ER to the mitochondria.
Methodology (using fluorescent indicators): [13][14]
-
Cell Loading: Load cells with a mitochondria-targeted Ca2+ indicator (e.g., Rhod-2 AM) and an ER-targeted Ca2+ indicator (e.g., Mag-Fluo-4 AM).
-
Live-Cell Imaging: Image the cells using a confocal microscope equipped with an environmental chamber to maintain hypoxic conditions.
-
Stimulation: Stimulate ER Ca2+ release using an agonist like ATP or thapsigargin.
-
Data Acquisition and Analysis: Record the fluorescence intensity changes in both the mitochondria and the ER over time. The increase in mitochondrial fluorescence following ER stimulation represents the ER-to-mitochondria Ca2+ flux.
Therapeutic Implications and Future Directions
The central role of MAMs in mediating hypoxia-induced cell death makes this subcellular compartment an attractive target for therapeutic intervention in a variety of diseases.
-
Cancer Therapy: Targeting MAM-associated proteins that promote apoptosis could enhance the efficacy of cancer therapies, particularly in the hypoxic tumor microenvironment.
-
Ischemic Diseases: Modulating Ca2+ flux at the MAM to prevent mitochondrial overload could be a promising strategy to protect tissues from ischemic damage in conditions like stroke and myocardial infarction.
-
Neurodegenerative Diseases: Given the involvement of mitochondrial dysfunction and ER stress in neurodegeneration, understanding and targeting MAM-related pathways could offer new therapeutic avenues.
Future research should focus on further elucidating the complex signaling networks at the MAM under hypoxia, identifying novel protein players, and developing specific pharmacological modulators of MAM function. The development of high-resolution imaging techniques will be crucial for visualizing the dynamic changes in MAM structure and function in real-time within living cells and tissues.
Conclusion
The Mitochondria-Associated Membrane has emerged as a critical signaling nexus that plays a decisive role in the cellular response to hypoxia. By integrating signals related to oxygen deprivation, calcium homeostasis, and protein stress, the MAM orchestrates the activation of specific cell death pathways, primarily apoptosis. A thorough understanding of the molecular events occurring at this interface is paramount for developing novel therapeutic strategies to combat diseases characterized by hypoxic stress. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the intricate mechanisms governing life and death decisions at the MAM.
References
- 1. mdpi.com [mdpi.com]
- 2. The Interplay of Hypoxia Signaling on Mitochondrial Dysfunction and Inflammation in Cardiovascular Diseases and Cancer: From Molecular Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of hypoxia inducible factor 1 (HIF-1) in hypoxia induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Hypoxia Strongly Affects Mitochondrial Ribosomal Proteins and Translocases, as Shown by Quantitative Proteomics of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia promotes apoptosis of neuronal cells through hypoxia-inducible factor-1α-microRNA-204-B-cell lymphoma-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Interplay Between Autophagy and Regulated Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Pyroptosis and Autophagy in Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy complexes cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Cellular Localization of Mitochondrial Anoxia-Dependent Apoptosis Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular localization of key proteins that modulate mitochondria-dependent apoptosis in response to anoxia. As "Mitochondrial Anoxia-Dependent Apoptosis Modulator (MADAM)" represents a functional class of proteins rather than a single entity, this guide will focus on the well-characterized Bcl-2 family of proteins and Cytochrome c as primary examples of these modulators.
Introduction to Anoxia-Dependent Apoptosis and Its Modulators
Anoxia, a severe deficiency of oxygen, is a potent trigger of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[1][2][3] This programmed cell death cascade is critical in both physiological and pathological conditions. The decision to initiate apoptosis is tightly regulated at the mitochondrial outer membrane by a class of proteins that can be functionally described as Mitochondrial Anoxia-Dependent Apoptosis Modulators.
The primary modulators belong to the Bcl-2 (B-cell lymphoma 2) family of proteins.[4][5][6] This family is divided into three sub-groups based on their function and structure:
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL) which reside on the outer mitochondrial membrane and other intracellular membranes, preventing apoptosis.
-
Pro-apoptotic effector proteins: (e.g., Bax, Bak) which, upon activation, oligomerize at the mitochondria to permeabilize the outer membrane.[7]
-
Pro-apoptotic BH3-only proteins: (e.g., Bad, Bid, Puma, Noxa) which act as sensors of cellular stress and regulate the activity of the other two groups.[5][6]
A pivotal event in this pathway is the translocation of these modulator proteins to and from the mitochondrion, and the subsequent release of mitochondrial intermembrane space proteins, such as Cytochrome c, into the cytosol.[1][8][9][10]
Cellular Localization of Key Modulators
The subcellular localization of these modulator proteins is highly dynamic and is a critical determinant of cell fate under anoxic conditions.
-
Bcl-2 Family Proteins: Under normal oxygen (normoxic) conditions, anti-apoptotic proteins like Bcl-2 and Bcl-xL are primarily localized to the outer mitochondrial membrane (OMM), the endoplasmic reticulum (ER), and the nuclear envelope.[4][5][11] Pro-apoptotic effector proteins like Bax are predominantly found in the cytosol in a monomeric, inactive state, while Bak is typically found constitutively associated with the OMM.[6] Upon anoxic stress, a significant relocalization occurs. BH3-only proteins are activated and promote the translocation of cytosolic Bax to the OMM.[5][6] This translocation is a key event that commits the cell to apoptosis.
-
Cytochrome c: In healthy, normoxic cells, Cytochrome c is localized to the mitochondrial intermembrane space, where it functions as a crucial component of the electron transport chain.[1][2] Following the permeabilization of the outer mitochondrial membrane by activated Bax and Bak during anoxia, Cytochrome c is released into the cytosol.[8][9][10][12] This release is a hallmark of mitochondrial-dependent apoptosis.
Quantitative Data Presentation
The following table summarizes the changes in the subcellular distribution of these key apoptosis modulators in response to anoxia. The quantitative distribution can vary depending on the cell type and the duration/severity of the anoxia.
| Protein | Predominant Localization (Normoxia) | Predominant Localization (Anoxia) | Method of Detection |
| Bax | Cytosol (monomeric) | Outer Mitochondrial Membrane (oligomeric) | Immunofluorescence, Subcellular Fractionation & Western Blot, Live-cell imaging (GFP-Bax) |
| Bak | Outer Mitochondrial Membrane (inactive) | Outer Mitochondrial Membrane (active, oligomeric) | Immunofluorescence, Subcellular Fractionation & Western Blot |
| Bcl-2 | Outer Mitochondrial Membrane, ER, Nuclear Envelope | Outer Mitochondrial Membrane, ER, Nuclear Envelope | Immunofluorescence, Subcellular Fractionation & Western Blot |
| Bcl-xL | Outer Mitochondrial Membrane, ER, Nuclear Envelope | Outer Mitochondrial Membrane, ER, Nuclear Envelope | Immunofluorescence, Subcellular Fractionation & Western Blot |
| Cytochrome c | Mitochondrial Intermembrane Space | Cytosol | Immunofluorescence, Subcellular Fractionation & Western Blot |
Signaling Pathways and Logical Relationships
The interplay and translocation of these proteins can be visualized as a signaling cascade.
Caption: Anoxia-induced intrinsic apoptosis pathway.
Experimental Protocols
Determining the subcellular localization of proteins is fundamental to understanding their function. Below are detailed methodologies for key experiments.
This protocol allows for the visualization of a protein's location within the cell.
Materials:
-
Cell culture medium, PBS, 4% Paraformaldehyde (PFA), 0.1% Triton X-100 in PBS, Blocking buffer (e.g., 5% BSA in PBS), Primary antibody (specific to the protein of interest), Fluorescently labeled secondary antibody, Nuclear stain (e.g., DAPI or Hoechst), Mitochondrial stain (e.g., MitoTracker Red CMXRos), Glass coverslips, Microscope slides, Mounting medium.
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to 60-70% confluency.
-
Anoxia Treatment: Place the petri dish in a modular incubator chamber and expose to an anoxic gas mixture (e.g., 95% N₂, 5% CO₂) for the desired duration. A normoxic control plate should be maintained in a standard incubator.
-
Fixation: After treatment, wash the cells three times with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining (Optional): To visualize mitochondria and nuclei, incubate with MitoTracker and Hoechst/DAPI stains according to manufacturer protocols.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. The resulting images will show the localization of the protein of interest (via the secondary antibody's fluorescence) relative to the nucleus and mitochondria.
This method provides quantitative data on the amount of a protein within different cellular compartments.
Materials:
-
Cell scraper, Dounce homogenizer, Fractionation buffer (e.g., containing HEPES, sucrose, EDTA, and protease inhibitors), Centrifuge, SDS-PAGE equipment, PVDF membrane, Transfer buffer, Blocking buffer (e.g., 5% non-fat milk in TBST), Primary antibodies (for protein of interest and for organelle-specific markers like VDAC1 for mitochondria and Tubulin for cytosol), HRP-conjugated secondary antibody, Chemiluminescence substrate.
Procedure:
-
Cell Harvesting: After normoxic or anoxic treatment, wash cells with ice-cold PBS and harvest using a cell scraper.
-
Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to lyse the plasma membrane while leaving mitochondria intact.
-
Fractionation by Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
The supernatant from this step is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the protein of interest overnight at 4°C. Also, probe separate blots with antibodies for mitochondrial (e.g., VDAC1) and cytosolic (e.g., α-Tubulin) markers to verify the purity of the fractions.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative amount of the target protein in the mitochondrial versus the cytosolic fraction under normoxic and anoxic conditions.
Experimental Workflows
Caption: Workflow for Immunofluorescence Analysis.
Caption: Workflow for Subcellular Fractionation.
References
- 1. Anoxia-induced apoptosis occurs through a mitochondria-dependent pathway in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. youtube.com [youtube.com]
- 4. Subcellular Localization and Dynamics of the Bcl-2 Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Subcellular Localization and Dynamics of the Bcl-2 Family of Proteins [frontiersin.org]
- 6. Subcellular Localization and Dynamics of the Bcl-2 Family of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Induced Modulation of Apoptosis and BCL-2 Family Proteins in Different Cancer Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome C is released from mitochondria into the cytosol after cerebral anoxia or ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anoxia-reoxygenation-induced cytochrome c and cardiolipin release from rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subcellular Localization and Dynamics of the Bcl-2 Family of Proteins | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Evolutionary Journey of MADAM (ADAMTSL5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the evolutionary conservation of Melanoma Antigen Recognized by T-cells (MADAM), also known as ADAMTSL5. As a member of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) superfamily, ADAMTSL5 plays a crucial role in the extracellular matrix (ECM) and has been implicated in various physiological and pathological processes, including the regulation of TGF-β signaling. Understanding its conservation across species is paramount for elucidating its fundamental biological functions and for the development of novel therapeutic strategies. This document presents a comprehensive overview of this compound's orthologs, detailed experimental protocols for its phylogenetic analysis, and a visualization of its role in cellular signaling pathways.
Introduction
This compound (ADAMTSL5) is a secreted glycoprotein (B1211001) that, unlike other members of the ADAMTS family, lacks a metalloproteinase domain. Its structure is characterized by the presence of multiple thrombospondin type-1 repeats (TSRs) and a C-terminal papilin-like domain. Functionally, ADAMTSL5 is known to interact with fibrillin-1 and fibrillin-2, key components of extracellular microfibrils.[1] This interaction is critical for the structural integrity of the ECM and for the regulation of growth factor signaling, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[1][2] Given its integral role in matrix biology and cell signaling, investigating the evolutionary conservation of ADAMTSL5 provides valuable insights into its essential functions and potential as a therapeutic target.
Quantitative Analysis of Evolutionary Conservation
The evolutionary conservation of a protein is a strong indicator of its functional importance. High degrees of sequence and structural similarity across different species suggest that the protein has been subjected to negative selective pressure, preserving its essential roles throughout evolution. The following table summarizes the sequence identity of human ADAMTSL5 with its orthologs in various vertebrate species.
| Species Name | Common Name | UniProt Accession | Sequence Identity to Human (%) |
| Pan troglodytes | Chimpanzee | A0A2I3SSM4 | 99.2 |
| Macaca mulatta | Rhesus macaque | F7H4E9 | 96.9 |
| Mus musculus | Mouse | Q8BG08 | 85.1 |
| Rattus norvegicus | Rat | D3ZBU7 | 84.0 |
| Bos taurus | Cow | Q0VC10 | 89.6 |
| Canis lupus familiaris | Dog | F1P9F2 | 89.8 |
| Gallus gallus | Chicken | E1C7A9 | 71.3 |
| Xenopus tropicalis | Western clawed frog | Q6P9J9 | 63.5 |
| Danio rerio | Zebrafish | Q6PGR1 | 55.4 |
Note: Sequence identities were calculated based on full-length protein sequence alignments.
Experimental Protocols for Evolutionary Analysis
This section provides detailed methodologies for the key experiments required to investigate the evolutionary conservation of ADAMTSL5.
Retrieval of Orthologous Protein Sequences
Objective: To collect the amino acid sequences of ADAMTSL5 orthologs from various species.
Protocol:
-
Database Selection: Utilize a comprehensive protein sequence database such as the National Center for Biotechnology Information (NCBI) Protein database or UniProt.
-
Initial Search: Perform a protein BLAST (BLASTp) search using the human ADAMTSL5 protein sequence (UniProt accession: Q6ZMM2) as the query.
-
Database Selection for BLAST: Select the "Reference proteins (refseq_protein)" database for NCBI BLAST to retrieve well-annotated sequences.
-
Organism Selection: Limit the search to a desired range of organisms (e.g., "Vertebrata" or specific mammalian orders) to retrieve relevant orthologs.
-
Sequence Retrieval: From the BLAST results, select the top hits for each species, ensuring they are annotated as "ADAMTSL5" or "ADAMTS-like 5".
-
Data Formatting: Download the retrieved sequences in FASTA format. Ensure each sequence header is concise and informative, including the species name.
Multiple Sequence Alignment (MSA)
Objective: To align the retrieved orthologous sequences to identify conserved regions and prepare for phylogenetic analysis.
Protocol:
-
Software Selection: Utilize a multiple sequence alignment tool such as Clustal Omega or MUSCLE.[3]
-
Input Sequences: Upload the FASTA file containing the ADAMTSL5 ortholog sequences.
-
Parameter Settings (Clustal Omega):
-
Output Format: Select "Clustal w/ numbers" to view the alignment with residue numbering.
-
Sequence Type: Ensure "Protein" is selected.
-
Other settings: For a standard analysis, the default parameters for gap opening penalty, gap extension penalty, and substitution matrix (e.g., Gonnet) are generally suitable. For highly divergent sequences, adjusting these parameters may be necessary.
-
-
Execution: Submit the alignment job.
-
Result Analysis: Visually inspect the alignment for highly conserved columns, which indicate functionally important residues. The output can be saved in various formats for downstream analysis.
Phylogenetic Tree Construction
Objective: To infer the evolutionary relationships between the ADAMTSL5 orthologs.
Protocol:
-
Software Selection: Use a phylogenetic analysis software package such as MEGA (Molecular Evolutionary Genetics Analysis).[4][5]
-
Input Data: Open the multiple sequence alignment file (in a MEGA-compatible format like .meg or .fas) in the MEGA software.
-
Phylogenetic Method Selection:
-
Navigate to the "Phylogeny" menu and select a construction method. The Maximum Likelihood (ML) method is recommended for its statistical robustness.[4]
-
-
Parameter Settings (Maximum Likelihood):
-
Substitution Model: Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate amino acid substitution model for the dataset (e.g., JTT, WAG).[4]
-
Rates Among Sites: Select "Gamma Distributed (G)" to model rate variation among sites.
-
Bootstrap Method: Perform a bootstrap analysis with 1000 replicates to assess the statistical support for the tree topology.
-
-
Tree Generation: Execute the analysis.
-
Tree Visualization and Interpretation: The resulting phylogenetic tree will be displayed. The bootstrap values at the nodes represent the percentage of replicates that support that particular branching pattern. Higher values indicate greater confidence in the relationship.
Signaling Pathways and Molecular Interactions
ADAMTSL5 is a key regulator of the extracellular matrix and influences cell behavior through its interaction with fibrillin and modulation of the TGF-β signaling pathway.
ADAMTSL5 in the Extracellular Matrix
The following diagram illustrates the workflow for investigating the role of ADAMTSL5 in the extracellular matrix.
ADAMTSL5 in the TGF-β Signaling Pathway
ADAMTSL5's interaction with fibrillin microfibrils is thought to modulate the bioavailability of TGF-β, thereby influencing its signaling cascade. The diagram below depicts the proposed mechanism.
Conclusion
The significant evolutionary conservation of ADAMTSL5 across vertebrate species underscores its fundamental importance in extracellular matrix organization and the regulation of critical signaling pathways like TGF-β. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the conserved functions of ADAMTSL5. A deeper understanding of its evolutionary trajectory and molecular interactions will be instrumental in developing targeted therapies for diseases where ADAMTSL5 function is dysregulated, such as in certain cancers and fibrotic disorders.
References
- 1. A Disintegrin-Like and Metalloprotease Domain Containing Thrombospondin Type 1 Motif-like 5 (ADAMTSL5) is a novel fibrillin-1-, fibrillin-2-, and heparin-binding member of the ADAMTS superfamily containing a netrin-like module - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Mechanism of ADAMTS/ ADAMTSL and Fibrillin-1 in the Marfan Syndrome and Acromelic Dysplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clustal Omega for making accurate alignments of many protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. megasoftware.net [megasoftware.net]
- 5. MEGA X: Molecular Evolutionary Genetics Analysis across Computing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Expression Profile of ADAMs (A Disintegrin and Metalloproteinases) in Human Tissues: A Technical Guide
This technical guide provides a comprehensive overview of the expression profile of the A Disintegrin and Metalloproteinase (ADAM) family of proteins, with a focus on two key members, ADAM10 and ADAM17. This document is intended for researchers, scientists, and drug development professionals interested in the tissue-specific expression, experimental determination, and signaling functions of these important metalloproteases.
Introduction
The ADAM family of transmembrane and secreted proteins plays a crucial role in a variety of cellular processes, including cell adhesion, migration, proteolysis, and signaling. These proteins are characterized by the presence of multiple domains: a pro-domain, a metalloprotease domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail. The metalloprotease domain is responsible for the shedding of the ectodomains of a wide range of cell surface molecules, a process that is critical for the regulation of many signaling pathways. Given their involvement in numerous physiological and pathological processes, including development, inflammation, and cancer, understanding the tissue-specific expression and function of ADAMs is of significant scientific interest.
This guide focuses on ADAM10 and ADAM17, two of the most extensively studied members of the ADAM family. They are key players in the regulation of the Notch signaling pathway, which is essential for cell fate decisions during development and in adult tissues.
Data Presentation: Quantitative Expression of ADAM10 and ADAM17
The following table summarizes the protein expression levels of ADAM10 and ADAM17 in various human tissues, based on data from the Human Protein Atlas.[1][2][3] The expression levels are categorized as High, Medium, Low, or Not detected based on immunohistochemistry staining.
| Tissue | ADAM10 Expression Level | ADAM17 Expression Level |
| Adipose Tissue | Low | Medium |
| Adrenal Gland | Medium | Medium |
| Brain (Cerebral Cortex) | Medium | High |
| Breast | Medium | Medium |
| Colon | Medium | High |
| Heart Muscle | Medium | High |
| Kidney | High | High |
| Liver | Medium | Medium |
| Lung | Medium | High |
| Lymph Node | High | High |
| Ovary | High | High |
| Pancreas | Medium | High |
| Placenta | High | High |
| Prostate | High | Medium |
| Skeletal Muscle | Low | High |
| Skin | Medium | Medium |
| Spleen | High | High |
| Testis | High | High |
| Thyroid Gland | Medium | Medium |
| Tonsil | High | High |
Experimental Protocols
Detailed methodologies for the detection and quantification of ADAM proteins are crucial for reproducible research. Below are representative protocols for Immunohistochemistry (IHC) and Western Blotting.
Immunohistochemistry (IHC) Protocol for ADAM10 Detection in Paraffin-Embedded Tissues
This protocol is adapted from standard IHC procedures and vendor-specific recommendations.[4][5][6]
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes. b. Transfer slides through a graded series of ethanol (B145695): 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse slides in distilled water.
2. Antigen Retrieval: a. Immerse slides in a Tris-EDTA buffer (pH 9.0). b. Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes. c. Allow slides to cool to room temperature (approximately 20 minutes). d. Rinse slides with Phosphate Buffered Saline (PBS).
3. Staining: a. Circle the tissue section with a hydrophobic pen. b. Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 15 minutes. c. Rinse with PBS. d. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes. e. Incubate with the primary antibody against ADAM10 (e.g., a rabbit monoclonal or goat polyclonal antibody) diluted in blocking buffer overnight at 4°C.[4][5] f. Rinse with PBS (3 x 5 minutes). g. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or donkey anti-goat) for 1 hour at room temperature. h. Rinse with PBS (3 x 5 minutes). i. Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes. j. Rinse with PBS (3 x 5 minutes).
4. Visualization and Counterstaining: a. Develop the color with a chromogen solution (e.g., DAB) until the desired stain intensity is reached. b. Rinse with distilled water. c. Counterstain with hematoxylin (B73222) for 1-2 minutes. d. Differentiate in 1% acid alcohol and blue in running tap water.
5. Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%). b. Clear in xylene and mount with a permanent mounting medium.
Western Blot Protocol for ADAM17 Detection in Cell Lysates
This protocol provides a general workflow for detecting ADAM17 by Western blotting.[7][8][9][10][11]
1. Sample Preparation: a. Lyse cells in RIPA buffer supplemented with protease inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay. c. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
2. SDS-PAGE: a. Load samples onto a 4-12% Bis-Tris polyacrylamide gel. b. Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Transfer at 100V for 1-2 hours at 4°C.
4. Immunodetection: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against ADAM17 diluted in blocking buffer overnight at 4°C. c. Wash the membrane with TBST (3 x 10 minutes). d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane with TBST (3 x 10 minutes).
5. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Detect the signal using a chemiluminescence imaging system.
Signaling Pathway Visualization
ADAM10 and ADAM17 are key regulators of the Notch signaling pathway, a highly conserved pathway that controls cell fate decisions. The following diagram illustrates the canonical Notch signaling pathway and the roles of ADAM10 and ADAM17 in the proteolytic processing of the Notch receptor.
Diagram Caption: The Notch signaling pathway is initiated by the binding of a Notch ligand on a signal-sending cell to the Notch receptor on a signal-receiving cell. This interaction leads to two sequential proteolytic cleavages of the Notch receptor. The first cleavage (S2) is mediated by an ADAM metalloprotease. ADAM10 is responsible for ligand-dependent cleavage, while ADAM17 can mediate ligand-independent cleavage.[12][13][14][15][16] This is followed by a second cleavage (S3) by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with the transcription factor CSL to activate the expression of target genes involved in cell fate determination.[17][18][19]
Conclusion
This technical guide provides a summary of the tissue expression of ADAM10 and ADAM17, detailed experimental protocols for their detection, and a visual representation of their role in the Notch signaling pathway. The widespread expression of these proteases and their critical roles in fundamental signaling pathways underscore their importance as potential therapeutic targets in a variety of diseases. The information presented here serves as a valuable resource for researchers and professionals in the fields of cell biology, drug discovery, and translational medicine.
References
- 1. Tissue expression of ADAM17 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. ADAM10 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Tissue expression of ADAM10 - Summary - The Human Protein Atlas [v16.proteinatlas.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ADAM10 (F9A4J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nacalai.com [nacalai.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Adams in Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selective Use of ADAM10 and ADAM17 in Activation of Notch1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective use of ADAM10 and ADAM17 in activation of Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]
- 17. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of a Mitochondrial Anoxia-Dependent Apoptosis Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoxia, or severe oxygen deprivation, is a critical factor in various pathological conditions, including ischemic events such as stroke and myocardial infarction, as well as in the tumor microenvironment. Cellular response to anoxia often involves the mitochondria, which play a central role in both cell survival and programmed cell death (apoptosis). Under anoxic conditions, and particularly upon reoxygenation, the mitochondrial electron transport chain can become a major source of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the initiation of the apoptotic cascade.
This document provides detailed protocols for the synthesis and evaluation of a representative Mitochondrial Anoxia-Dependent Apoptosis Modulator . The selected compound is a mitochondria-targeted antioxidant, which leverages the triphenylphosphonium (TPP) cation to achieve accumulation within the mitochondria. By delivering an antioxidant payload directly to the site of ROS production, this class of compounds can effectively mitigate oxidative damage and modulate anoxia-dependent apoptosis.
The protocols outlined below are intended to serve as a comprehensive guide for researchers in academia and industry who are engaged in the discovery and development of novel therapeutics targeting mitochondrial dysfunction in hypoxia- and anoxia-related diseases.
Featured Molecule: A TPP-Conjugated Antioxidant
The synthesis protocol detailed here is for a representative molecule where an antioxidant moiety is coupled to a triphenylphosphonium (TPP) cation via an alkyl linker. The TPP cation is lipophilic and readily crosses cellular and mitochondrial membranes. The negative membrane potential of the inner mitochondrial membrane drives the accumulation of the positively charged TPP-conjugated molecule within the mitochondrial matrix. This strategy has been successfully employed for various antioxidant molecules, including derivatives of coenzyme Q10 (e.g., MitoQ) and other natural products.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and activity of TPP-conjugated antioxidants, compiled from various sources.
| Parameter | Value | Reference Notes |
| Synthesis | ||
| Overall Yield | 15-30% | Dependent on the specific antioxidant moiety and linker length. |
| Purity (post-purification) | >95% (by HPLC and NMR) | Typically achieved by column chromatography and/or recrystallization. |
| Biological Activity | ||
| IC50 (Cytotoxicity) | 1-50 µM | Varies significantly with cell type and the specific compound. Higher concentrations can be cytotoxic due to mitochondrial membrane disruption. |
| Effective Concentration | 100 nM - 1 µM | For antioxidant and anti-apoptotic effects in cell culture models. |
| Mitochondrial Accumulation | 100- to 500-fold over cytosolic | Dependent on mitochondrial membrane potential. |
| ROS Scavenging | Significant reduction at 100-500 nM | Measured by probes such as MitoSOX Red. |
Experimental Protocols
Synthesis of a TPP-Conjugated Antioxidant
This protocol describes a generalizable, multi-step synthesis for conjugating an antioxidant (in this example, a simplified quinone moiety) to a TPP cation via a 10-carbon alkyl linker.
Workflow Diagram:
Caption: General workflow for the synthesis of a TPP-conjugated antioxidant.
Step 1: Synthesis of (10-bromodecyl)triphenylphosphonium bromide
-
Materials: 1,10-dibromodecane (B1670030), triphenylphosphine, acetonitrile (B52724).
-
Procedure:
-
Dissolve triphenylphosphine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add 1,10-dibromodecane (1.5 eq) to the solution.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum to yield (10-bromodecyl)triphenylphosphonium bromide.
-
Step 2: Conjugation with an Antioxidant Moiety (Example: Hydroquinone)
-
Materials: (10-bromodecyl)triphenylphosphonium bromide, hydroquinone (B1673460), potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve hydroquinone (1.2 eq) and potassium carbonate (2.5 eq) in DMF.
-
Add (10-bromodecyl)triphenylphosphonium bromide (1.0 eq) to the mixture.
-
Heat the reaction at 80°C for 12 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to obtain the final TPP-conjugated antioxidant.
-
Step 3: Characterization
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight.
-
HPLC: To assess purity.
Evaluation of Apoptosis Modulation in an Anoxia Model
This protocol describes how to assess the ability of the synthesized compound to protect cells from anoxia-reoxygenation-induced apoptosis.
Experimental Workflow Diagram:
Caption: Workflow for assessing apoptosis after anoxia-reoxygenation.
Procedure:
-
Cell Culture: Culture a relevant cell line (e.g., H9c2 rat cardiomyocytes or SH-SY5Y neuroblastoma cells) in appropriate media.
-
Treatment: Seed cells in multi-well plates. Once they reach 70-80% confluency, pre-treat with varying concentrations of the synthesized TPP-antioxidant (e.g., 100 nM, 500 nM, 1 µM) for 1 hour. Include a vehicle-only control.
-
Anoxia Induction: Place the plates in a hypoxia chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a duration determined by cell type and experimental goals (typically 4-24 hours).
-
Reoxygenation: Return the plates to a standard normoxic incubator (95% air, 5% CO₂) for 12-24 hours.
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells (including floating cells in the media).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Compare the percentage of apoptotic cells in the treated groups to the anoxia-reoxygenation control group. A significant reduction in the Annexin V+ population indicates a protective, anti-apoptotic effect.
Measurement of Mitochondrial ROS
Procedure:
-
Follow the cell culture, treatment, anoxia, and reoxygenation steps as described above.
-
MitoSOX Staining:
-
During the last 30 minutes of the reoxygenation period, add MitoSOX Red reagent (a mitochondrial superoxide (B77818) indicator) to the cell culture media at a final concentration of 2-5 µM.
-
Incubate at 37°C, protected from light.
-
Wash the cells with warm PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Compare the red fluorescence intensity between control and treated groups.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry in the appropriate channel (e.g., PE or similar).
-
A decrease in MitoSOX Red fluorescence in the TPP-antioxidant treated group indicates a reduction in mitochondrial superoxide levels.
Signaling Pathway
Anoxia-Dependent Apoptosis and its Modulation by a TPP-Conjugated Antioxidant
Caption: Anoxia-reoxygenation leads to a burst of mitochondrial ROS, triggering the intrinsic apoptotic pathway. TPP-conjugated antioxidants accumulate in the mitochondria and inhibit this process by scavenging ROS.
Conclusion
The synthesis and evaluation of mitochondria-targeted modulators of apoptosis represent a promising strategy for the development of novel therapeutics for a range of diseases characterized by cellular anoxia and oxidative stress. The protocols and data presented in this document provide a framework for the synthesis of TPP-conjugated compounds and for the assessment of their biological activity in relevant cell-based models. This approach allows for the systematic investigation of structure-activity relationships and the identification of lead candidates for further preclinical and clinical development.
Inducing Methionine Adenosyltransferase 2A (MADAM/MAT2A) Expression in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A), also known as MADAM, is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in all mammalian cells. Dysregulation of MAT2A expression is implicated in various diseases, most notably in cancer, where its upregulation often confers a growth and survival advantage to tumor cells. The ability to reliably induce MAT2A expression in vitro is essential for studying its function, validating therapeutic targets, and screening potential inhibitors. This document provides detailed protocols for both pharmacological and genetic induction of MAT2A expression in cell culture, along with methods for verifying its upregulation.
Introduction
MAT2A is ubiquitously expressed in extrahepatic tissues and is the predominant MAT isozyme in rapidly dividing cells, including cancer cells. Its expression is tightly regulated at both the transcriptional and post-transcriptional levels. Several signaling pathways, often activated by growth factors and inflammatory cytokines, converge on the MAT2A promoter to increase its transcription. Understanding and manipulating these pathways allows for the controlled induction of MAT2A expression in a laboratory setting. This enables detailed investigation into the downstream effects of elevated MAT2A levels on cellular processes such as proliferation, methylation, and metabolism.
Signaling Pathways Regulating MAT2A Expression
The expression of MAT2A is controlled by a complex network of signaling pathways. Growth factors such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor-1 (IGF-1), and the adipokine leptin have been shown to upregulate MAT2A transcription.[1] These factors often activate pathways involving transcription factors like AP-1 and NF-κB.[1][2] Inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), are also potent inducers of MAT2A expression, primarily through the activation of NF-κB and AP-1.[3] These transcription factors bind to specific consensus elements within the MAT2A promoter, initiating gene transcription.[2][3]
Data Presentation: Pharmacological Induction of MAT2A
The following table summarizes the conditions for the pharmacological induction of MAT2A expression in commonly used cell lines. The fold induction is an approximation based on published data and can vary depending on experimental conditions.
| Inducer | Cell Line | Concentration | Incubation Time | Approximate Fold Induction (mRNA) | Reference |
| TNF-α | HepG2 | 15 ng/mL | 8 hours | ~3-fold | [4] |
| IGF-1 | RKO, HT-29 | 50 ng/mL | 24 hours | ~2 to 3.5-fold | [5] |
| EGF | RKO, HT-29 | 20 ng/mL | 24 hours | ~2 to 3.5-fold | [5] |
| Leptin | HepG2 | 100 ng/mL | 24 hours | >2-fold | [6] |
Experimental Protocols
Protocol 1: Pharmacological Induction of MAT2A Expression with TNF-α
This protocol describes the induction of MAT2A expression in HepG2 cells using TNF-α.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α (carrier-free)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Reagents for RNA or protein extraction
Procedure:
-
Cell Seeding:
-
The day before stimulation, seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery. Cells should be approximately 70-80% confluent at the time of treatment.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce basal signaling, gently aspirate the growth medium.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of serum-free medium to each well and incubate for 4-6 hours at 37°C.
-
-
TNF-α Stimulation:
-
Prepare a stock solution of TNF-α in sterile PBS or water containing a carrier protein like BSA.
-
Dilute the TNF-α stock solution in fresh, pre-warmed complete or serum-free medium to a final concentration of 15 ng/mL.
-
Aspirate the medium from the cells and replace it with the TNF-α containing medium. For a negative control, add medium without TNF-α.
-
Incubate the cells for 8 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately with RNA or protein extraction for downstream analysis (qRT-PCR or Western Blot).
-
Protocol 2: Genetic Induction of MAT2A Expression via Transient Transfection
This protocol outlines the transient overexpression of MAT2A in a suitable cell line (e.g., HepG2 or HEK293T) using a commercially available expression plasmid.
Materials:
-
Human MAT2A expression plasmid (e.g., pCMV6-Entry-MAT2A-DDK from OriGene, RC200926)[7]
-
HEK293T or HepG2 cells
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 3000 Transfection Reagent
-
6-well tissue culture plates
-
Reagents for RNA or protein extraction
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^5 cells/well for HEK293T, 7.5 x 10^5 cells/well for HepG2).[1]
-
-
Transfection Complex Preparation (per well of a 6-well plate):
-
Tube A: Dilute 2.5 µg of the MAT2A expression plasmid in 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent and mix gently.
-
Tube B: Dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™ and mix gently.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 250 µL of DNA-lipid complex dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Post-Transfection:
-
After 24-48 hours, harvest the cells for analysis of MAT2A expression.
-
For analysis, wash the cells with ice-cold PBS and proceed with RNA or protein extraction.
-
Protocol 3: Verification of MAT2A Expression by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for MAT2A and a reference gene (e.g., GAPDH or ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MAT2A and the reference gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of MAT2A using the ΔΔCt method, normalizing to the reference gene expression.
-
Protocol 4: Verification of MAT2A Expression by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MAT2A (e.g., Novus Biologicals, NBP3-04713)
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary MAT2A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for the loading control or use a separate gel.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize the MAT2A signal to the loading control.
-
Experimental Workflow and Logic Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. MAT2A-Mediated S-Adenosylmethionine Level in CD4+ T Cells Regulates HIV-1 Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
Techniques for Measuring MALT1-Associated Ubiquitin Ligase Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the adaptive immune system. It functions as both a scaffold protein and a cysteine protease, playing a pivotal role in NF-κB activation downstream of antigen receptor stimulation. The activity of MALT1 is tightly regulated by post-translational modifications, including ubiquitination. Several E3 ubiquitin ligases have been identified that associate with and modify MALT1, thereby influencing its signaling output. This document provides detailed application notes and protocols for the in vitro measurement of the activity of MALT1-associated ubiquitin ligases, with a primary focus on TRAF6, a key E3 ligase for MALT1. Additionally, methods for assessing MALT1's own proteolytic activity, which is often coupled with its ubiquitination status, are described.
MALT1-Associated Ubiquitin Ligases
While the term "MADAM" is not a standard scientific acronym, the context of MALT1-associated ubiquitin ligase activity points to several key enzymes responsible for MALT1 ubiquitination. The most well-characterized of these is TRAF6 (TNF receptor-associated factor 6) , a RING-domain E3 ubiquitin ligase that mediates the attachment of K63-linked polyubiquitin (B1169507) chains to MALT1.[1] This non-degradative ubiquitination serves as a scaffold to recruit downstream signaling components, ultimately leading to NF-κB activation.[1] Other E3 ligases, such as HECTD3 and the LUBAC component HOIL-1, have also been implicated in MALT1 regulation.
I. In Vitro Ubiquitination Assays for MALT1-Associated E3 Ligases
These assays are designed to reconstitute the ubiquitination cascade in a test tube to measure the activity of a specific E3 ligase, such as TRAF6, towards MALT1 as a substrate.
A. Principle
The in vitro ubiquitination reaction involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate specificity, transferring ubiquitin from the E2 enzyme to the target protein (MALT1). The resulting ubiquitinated MALT1 can be detected by various methods, most commonly by Western blotting.
B. Experimental Protocol: In Vitro TRAF6-Mediated MALT1 Ubiquitination
This protocol is adapted from established methods for in vitro ubiquitination reactions.
1. Materials and Reagents:
-
Enzymes:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., Ubc13/Uev1a complex for K63-linked chains)
-
Recombinant human E3 ligase (e.g., TRAF6)
-
Recombinant human MALT1 (full-length or relevant fragments)
-
-
Substrates and Cofactors:
-
Recombinant human Ubiquitin (wild-type or tagged, e.g., His-tag, HA-tag)
-
ATP solution (100 mM)
-
-
Buffers:
-
Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT
-
-
Detection Reagents:
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-MALT1, anti-ubiquitin (or anti-tag), anti-TRAF6
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
2. Procedure:
-
Thaw all recombinant proteins and reagents on ice.
-
Prepare a master mix of the common reaction components to ensure consistency across samples.
-
In a microcentrifuge tube, assemble the following reaction components on ice in the specified order:
| Component | Stock Concentration | Volume for 25 µL reaction | Final Concentration |
| Nuclease-free water | - | to 25 µL | - |
| 10X Ubiquitination Buffer | 10X | 2.5 µL | 1X |
| ATP | 100 mM | 0.5 µL | 2 mM |
| Ubiquitin | 1 mg/mL | 2 µL | ~2 µM |
| E1 Enzyme | 5 µM | 0.5 µL | 100 nM |
| E2 Enzyme (Ubc13/Uev1a) | 25 µM | 0.5 µL | 500 nM |
| MALT1 (Substrate) | 10 µM | 2.5 µL | 1 µM |
| TRAF6 (E3 Ligase) | 10 µM | 1.0 µL | 400 nM |
-
Negative Controls: Prepare parallel reactions omitting key components (e.g., E1, E2, E3, or ATP) to demonstrate the dependency of the reaction on each component.
-
Mix the components gently by pipetting.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against MALT1 and ubiquitin. A ladder of higher molecular weight bands corresponding to polyubiquitinated MALT1 should be observed in the complete reaction. Autoubiquitination of TRAF6 can be detected with an anti-TRAF6 antibody.
C. Data Presentation: Quantitative Analysis of TRAF6 Activity
Table 1: In Vitro Inhibition of TRAF6 E3 Ligase Activity
| Inhibitor | Target | Assay Type | IC₅₀ | Reference |
| C25-140 | TRAF6-Ubc13 Interaction | In vitro ubiquitination | Dose-dependent reduction | [2][3] |
Note: A specific IC₅₀ value for C25-140 from a biochemical assay is not explicitly stated in the provided search results, but its dose-dependent inhibitory effect on TRAF6 activity in vitro is documented.[2][3]
II. In Vitro MALT1 Cleavage Assays
MALT1 possesses proteolytic activity that is crucial for its function. This activity is often assessed in parallel with its ubiquitination status. MALT1 cleaves its substrates after an arginine residue.
A. Principle
In vitro MALT1 cleavage assays typically utilize a fluorogenic peptide substrate that mimics the cleavage site of a known MALT1 substrate (e.g., RelB, CYLD, or BCL10). Cleavage of the peptide by active MALT1 releases a fluorophore, resulting in an increase in fluorescence that can be measured over time.
B. Experimental Protocol: Fluorogenic MALT1 Cleavage Assay
1. Materials and Reagents:
-
Enzyme: Recombinant active MALT1
-
Substrate: Fluorogenic peptide substrate (e.g., Ac-LRSR-AMC or Ac-LVSR-AMC)
-
Buffer: Cleavage Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 10 mM DTT)
-
Instrumentation: Fluorescence plate reader
2. Procedure:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Dilute the recombinant MALT1 to the desired concentration in pre-chilled Cleavage Assay Buffer.
-
In a 96-well black microplate, add the MALT1 enzyme solution.
-
To initiate the reaction, add the fluorogenic substrate to a final concentration of 10-50 µM.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) every 1-2 minutes for 30-60 minutes.
-
Controls: Include wells with substrate only (no enzyme) to determine background fluorescence and wells with a known MALT1 inhibitor (e.g., Z-VRPR-FMK) to confirm the specificity of the cleavage.
C. Data Presentation: Quantitative Analysis of MALT1 Cleavage Activity
The rate of the reaction (initial velocity) can be calculated from the linear phase of the fluorescence curve. This allows for the determination of kinetic parameters and the potency of inhibitors.
Table 2: Kinetic Parameters of MALT1 Cleavage Activity
| Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| CYLD | 1.4 x 10³ | [4] |
| Optimal Peptide Substrates | 10³ - 10⁴ | [4] |
Table 3: In Vitro Inhibition of MALT1 Protease Activity
| Inhibitor | Assay Type | Substrate | IC₅₀ / Kᵢ | Reference |
| MI-2 | In vitro cleavage | CYLD | Dose-dependent inhibition | [5] |
| MI-2 Analogues | In vitro cleavage | CYLD | - | [5] |
| Compound A | A20 cleavage | A20 | IC₅₀ = 1100 nM | [6] |
| Compound B | A20 cleavage | A20 | IC₅₀ = 600 nM | [6] |
| Compound C | A20 cleavage | A20 | IC₅₀ = 260 nM | [6] |
| MLT-748 | BCL10 cleavage (ELISA) | BCL10 | IC₅₀ = 31 ± 17 nM | [7] |
| Compound 3 | Raji MALT1-GloSensor | RelB-based reporter | GI₅₀ = 87 ± 6 nM | [8] |
| Z-VRPR-FMK | In vitro cleavage | Ac-LRSR-AMC | - | [5] |
III. Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the complex regulation of MALT1 and the design of experiments.
A. MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 and its ubiquitination by TRAF6 in the T-cell receptor (TCR) signaling pathway leading to NF-κB activation.
Caption: MALT1 ubiquitination by TRAF6 in TCR signaling.
B. Experimental Workflow: In Vitro Ubiquitination Assay
The following diagram outlines the key steps in performing an in vitro ubiquitination assay to measure the activity of a MALT1-associated E3 ligase.
Caption: Workflow for in vitro MALT1 ubiquitination assay.
C. Experimental Workflow: MALT1 Cleavage Assay
This diagram illustrates the workflow for measuring the proteolytic activity of MALT1 using a fluorogenic substrate.
Caption: Workflow for MALT1 fluorogenic cleavage assay.
References
- 1. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating MADAM (MMP25-ADAM12) Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to elucidate the function of a disintegrin and metalloproteinase (MADAM), specifically focusing on MMP25 and ADAM12. The protocols outlined below detail the essential steps from experimental design to data analysis, enabling researchers to effectively study the roles of these metalloproteases in various biological processes.
Introduction to this compound (MMP25 and ADAM12)
Matrix metalloproteinase 25 (MMP25) and A Disintegrin and Metalloproteinase 12 (ADAM12) are members of the metzincin superfamily of proteases. They are implicated in a wide array of physiological and pathological processes, including cell adhesion, migration, signaling, and tissue remodeling. Dysregulation of MMP25 and ADAM12 has been linked to several diseases, most notably cancer, where they contribute to tumor progression, invasion, and metastasis.[1][2] Given their significant roles in disease, understanding their precise functions is critical for the development of novel therapeutic strategies.
Application of CRISPR-Cas9 for Studying this compound Function
The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, allowing for the targeted knockout of genes to study their function.[3] By creating loss-of-function mutations in the genes encoding MMP25 and ADAM12, researchers can investigate their roles in cellular processes and signaling pathways. This technology enables the generation of knockout cell lines and animal models to dissect the molecular mechanisms governed by these proteases.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of knocking down or knocking out ADAM12 and MMP25.
Table 1: Effects of ADAM12 Knockdown/Knockout on Cellular Functions
| Cell Line | Method | Phenotype | Quantitative Change | Reference |
| 3T3-L1 preadipocytes | RNAi | Cell Number | Reduced | [4] |
| 3T3-L1 preadipocytes | RNAi | Differentiation | Delayed (Adipocyte:Preadipocyte ratio 44.36% vs 79.64% in control on day 9) | [1][4] |
| CAKI-2 and 786-O (ccRCC) | shRNA | Cell Viability | Remarkably inhibited | [2] |
| CAKI-2 and 786-O (ccRCC) | shRNA | Colony Formation | Notably attenuated | [2] |
| CAKI-2 and 786-O (ccRCC) | shRNA | Cell Migration | Markedly inhibited | [2] |
| CAKI-2 and 786-O (ccRCC) | shRNA | Cell Invasion | Inhibited | [2] |
| Small Cell Lung Cancer (SCLC) cells | Knockdown | Hexokinase 1 (HK1) protein levels | Reduced | [5] |
Table 2: Effects of MMP25 Knockdown/Knockout on Cellular Functions and Gene Expression
| Cell Line/Model | Method | Phenotype | Quantitative Change | Reference |
| Gastric Cancer Tissues | - | MMP25 mRNA expression | Higher in cancer vs. normal tissue (7.328±1.235 vs. 0.703±0.014) | [6] |
| Mmp25-deficient leukocytes | Knockout | NF-κB activation | Defective | [7] |
| Head and Neck Cancer | - | Correlation with Immune Infiltration | Positively correlated with activated CD4+ memory T cells | [8] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ADAM12 or MMP25 in Cultured Cells
This protocol provides a detailed methodology for generating knockout cell lines for ADAM12 or MMP25 using CRISPR-Cas9 technology.
1. sgRNA Design and Synthesis:
-
Design at least two to three single guide RNAs (sgRNAs) targeting a critical exon of the ADAM12 or MMP25 gene. Online tools such as Benchling or CHOPCHOP can be utilized for sgRNA design.
-
Ensure the sgRNAs have high on-target scores and low off-target predictions.
-
Synthesize the designed sgRNAs.
2. Vector Cloning (Optional, if not using RNP delivery):
-
Clone the synthesized sgRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
3. Cell Culture and Transfection:
-
Culture the target cell line under standard conditions.
-
Transfect the cells with the Cas9/sgRNA expression plasmid or deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex. Lipofection-based methods or electroporation can be used.[9]
-
Include a negative control (e.g., a non-targeting sgRNA) and a positive control (e.g., a validated sgRNA for a housekeeping gene).
4. Single-Cell Cloning:
-
Two to three days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells (if using a GFP-containing vector) or by limiting dilution.[5]
-
Culture the single-cell clones until they form visible colonies.
5. Validation of Knockout Clones:
-
Genomic DNA Analysis:
-
Extract genomic DNA from the expanded clones.
-
Amplify the target region by PCR.
-
Analyze the PCR products for insertions or deletions (indels) using methods like the T7 Endonuclease I (T7E1) assay or by Sanger sequencing followed by analysis with tools like TIDE (Tracking of Indels by DEcomposition).
-
-
mRNA Expression Analysis:
-
Extract total RNA from the validated knockout clones.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the absence or significant reduction of ADAM12 or MMP25 mRNA.
-
-
Protein Expression Analysis:
Protocol 2: Functional Assays for Characterizing this compound Knockout Cells
Once knockout cell lines are validated, the following assays can be performed to investigate the functional consequences.
1. Cell Proliferation Assay:
-
Seed an equal number of knockout and wild-type control cells in 96-well plates.
-
Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) using a CCK-8 assay or by direct cell counting.[2]
2. Colony Formation Assay:
-
Seed a low density of knockout and wild-type cells in 6-well plates.
-
Culture for 1-2 weeks until visible colonies form.
-
Fix, stain with crystal violet, and count the number of colonies.[2]
3. Cell Migration Assay (Wound Healing Assay):
-
Grow knockout and wild-type cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Capture images at 0 and 24 hours (or other appropriate time points) to monitor wound closure.
-
Quantify the rate of migration.[2]
4. Cell Invasion Assay (Transwell Assay):
-
Use Transwell inserts with a Matrigel-coated membrane.
-
Seed knockout and wild-type cells in the upper chamber in serum-free medium.
-
Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
After an appropriate incubation period, remove non-invading cells from the upper surface of the membrane.
-
Fix, stain, and count the cells that have invaded through the membrane.[2]
5. Quantitative Proteomics:
-
Utilize Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomic approaches to compare the proteomes of knockout and wild-type cells. This can identify downstream targets and affected pathways.[5][10]
Visualizations
Signaling Pathways
Caption: ADAM12-EGFR-ERK Signaling Pathway.
Caption: MMP25-NF-κB Signaling Pathway.
Experimental Workflow
Caption: CRISPR-Cas9 Experimental Workflow.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. ADAM12 promotes clear cell renal cell carcinoma progression and triggers EMT via EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Validating CRISPR Changes Using RNA-Sequencing Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of a disintegrin A metalloprotease 12 (ADAM12) during adipogenesis reduces cell numbers, delays differentiation, and increases lipid accumulation in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - SILAC Quantitative Proteomics and Biochemical Analyses Reveal a Novel Molecular Mechanism by Which ADAM12S Promotes the Proliferation, Migration, and Invasion of Small Cell Lung Cancer Cells through Upregulating Hexokinase 1 - figshare - Figshare [figshare.com]
- 6. Expression and clinical significance of matrix metalloproteinase-17 and -25 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-25 Metalloprotease Regulates Innate Immune Response through NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMP25 Regulates Immune Infiltration Level and Survival Outcome in Head and Neck Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Validate a CRISPR Knockout [biognosys.com]
- 10. Item - SILAC Quantitative Proteomics and Biochemical Analyses Reveal a Novel Molecular Mechanism by Which ADAM12S Promotes the Proliferation, Migration, and Invasion of Small Cell Lung Cancer Cells through Upregulating Hexokinase 1 - American Chemical Society - Figshare [acs.figshare.com]
Development of a Cell-Based Assay for ADAM Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins that play a crucial role in various physiological and pathological processes.[1][2] These enzymes are key players in "ectodomain shedding," a process that involves the proteolytic cleavage and release of the extracellular domains of membrane-bound proteins.[1][3][4] This shedding event activates or inactivates a wide array of signaling molecules, including growth factors, cytokines, and their receptors, thereby modulating critical cellular functions such as adhesion, migration, proliferation, and signaling.[1][5][6][7]
Notably, ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) are two of the most extensively studied members of this family.[1][8] Their dysregulation has been implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[5][9][10] For instance, ADAM17 is the principal sheddase for Tumor Necrosis Factor-α (TNF-α), a potent pro-inflammatory cytokine, and ligands of the Epidermal Growth Factor Receptor (EGFR), which are crucial for epithelial tissue development.[1][5][11] ADAM10 is a key player in the Notch signaling pathway, which is vital for cell fate determination.[1][12]
The significant involvement of ADAMs in disease pathogenesis makes them attractive therapeutic targets. The development of specific and potent inhibitors for ADAM proteases is an active area of drug discovery.[7][13][14] To facilitate these efforts, robust and reliable cell-based assays are essential for screening and characterizing potential inhibitor candidates in a physiologically relevant environment.
This document provides detailed application notes and protocols for the development of a cell-based assay to identify and characterize inhibitors of ADAM proteins, with a focus on ADAM10 and ADAM17. Two primary assay formats are described: a fluorescence-based activity assay and an ELISA-based shedding assay.
Principle of the Assays
The cell-based assays for ADAM inhibitors are designed to measure the proteolytic activity of these enzymes on their substrates at the cell surface. The fundamental principle involves quantifying the amount of shed substrate ectodomain or the enzymatic activity in the presence and absence of test compounds. A reduction in substrate shedding or enzymatic activity in the presence of a compound indicates its inhibitory potential.
Signaling Pathway of ADAM-mediated Ectodomain Shedding
ADAM proteases are integral membrane proteins that, upon activation, cleave the extracellular domain of various substrate proteins. This process can be initiated by a variety of stimuli, leading to the activation of intracellular signaling cascades. The shed ectodomains can then act as soluble signaling molecules, while the remaining membrane-tethered portion of the substrate can undergo further processing, such as regulated intramembrane proteolysis (RIP), leading to the release of an intracellular domain that can translocate to the nucleus and regulate gene expression.[5][6]
Experimental Protocols
Two primary methods for assessing ADAM inhibitor activity in a cell-based format are presented below: a fluorescence-based activity assay and an ELISA-based shedding assay.
Protocol 1: Fluorescence-Based ADAM Activity Assay
This protocol utilizes a fluorogenic substrate that is cleaved by ADAM proteases, resulting in a measurable increase in fluorescence. This assay is suitable for high-throughput screening (HTS) of compound libraries.
-
Cells expressing the target ADAM protease (e.g., HEK293, THP-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well black, clear-bottom tissue culture plates
-
Fluorogenic ADAM substrate (e.g., SensoLyte® 520 ADAM10 Activity Assay Kit)[7][13]
-
Assay Buffer (provided with the kit or a suitable alternative, e.g., 25 mM Tris-HCl, pH 8.0)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., GI254023X for ADAM10, TAPI-1 for broad-spectrum)[9][15]
-
Fluorescence plate reader
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells) and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 2 x 104 to 5 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the positive control inhibitor in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells. For control wells, add medium with the same concentration of DMSO.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic substrate solution according to the manufacturer's instructions (e.g., dilute 1:100 in assay buffer).[13]
-
Add 50 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 5 minutes for 30-60 minutes, or as an endpoint reading after 30-60 minutes of incubation. Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[13]
-
-
Background Subtraction: Subtract the fluorescence intensity of the no-enzyme control wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescenceinhibitor / Fluorescencevehicle)] x 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1][16]
-
Protocol 2: ELISA-Based Shedding Assay
This protocol measures the amount of a specific substrate's ectodomain shed into the cell culture supernatant. This method is highly specific as it detects the cleavage of an endogenous or overexpressed substrate.
-
Cells expressing the target ADAM and its substrate (e.g., THP-1 cells for endogenous TNF-α shedding by ADAM17)[17]
-
Cell culture medium
-
24-well tissue culture plates
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
Stimulating agent (optional, e.g., Phorbol 12-myristate 13-acetate (PMA) for ADAM17 activation)
-
ELISA kit specific for the shed ectodomain of the substrate (e.g., Human TNF-α ELISA kit)
-
Microplate reader for absorbance measurement
-
Cell Seeding:
-
Seed cells in a 24-well plate at an appropriate density to reach ~80-90% confluency on the day of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the positive control inhibitor in serum-free medium.
-
Wash the cells once with PBS.
-
Add 500 µL of the diluted compounds to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation of Shedding (Optional but recommended for inducible sheddases like ADAM17):
-
Prepare a solution of the stimulating agent (e.g., 100 nM PMA for ADAM17).
-
Add the stimulating agent to the wells containing the compounds.
-
Incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C.
-
-
Supernatant Collection:
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the shed ectodomain in the collected supernatants.[11][18] This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
-
Standard Curve: Generate a standard curve using the recombinant protein provided in the ELISA kit.
-
Quantify Shed Ectodomain: Determine the concentration of the shed ectodomain in each sample from the standard curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Concentrationinhibitor / Concentrationvehicle)] x 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Quantitative data from inhibitor screening should be summarized in a clear and structured format to allow for easy comparison of compound potency and selectivity.
Table 1: Inhibitory Activity of Test Compounds against ADAM10 (Fluorescence-Based Assay)
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Control | - | 0 ± 5 | - |
| GI254023X | 0.1 | 95 ± 3 | 0.005 |
| 0.01 | 78 ± 6 | ||
| 0.001 | 45 ± 8 | ||
| Compound A | 10 | 88 ± 4 | 0.5 |
| 1 | 62 ± 7 | ||
| 0.1 | 35 ± 5 | ||
| Compound B | 10 | 45 ± 9 | >10 |
| 1 | 15 ± 6 | ||
| 0.1 | 2 ± 4 |
Table 2: Inhibitory Activity of Test Compounds on TNF-α Shedding (ELISA-Based Assay)
| Compound ID | Concentration (µM) | Shed TNF-α (pg/mL) (Mean ± SD) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Vehicle | - | 1250 ± 80 | 0 ± 6 | - |
| TAPI-1 | 1 | 150 ± 25 | 88 ± 2 | 0.1 |
| 0.1 | 580 ± 50 | 54 ± 4 | ||
| 0.01 | 1100 ± 70 | 12 ± 6 | ||
| Compound X | 10 | 250 ± 40 | 80 ± 3 | 0.8 |
| 1 | 700 ± 60 | 44 ± 5 | ||
| 0.1 | 1150 ± 90 | 8 ± 7 | ||
| Compound Y | 10 | 980 ± 100 | 22 ± 8 | >10 |
| 1 | 1190 ± 85 | 5 ± 7 | ||
| 0.1 | 1230 ± 75 | 2 ± 6 |
Conclusion
The cell-based assays described in these application notes provide robust and physiologically relevant methods for the identification and characterization of ADAM inhibitors. The choice between a fluorescence-based activity assay and an ELISA-based shedding assay will depend on the specific research goals, available resources, and the desired throughput. The fluorescence-based assay is well-suited for primary high-throughput screening of large compound libraries, while the ELISA-based assay offers high specificity for validating hits and characterizing the inhibition of specific substrate shedding events. By employing these detailed protocols, researchers can effectively advance the discovery and development of novel therapeutics targeting ADAM-mediated pathologies.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. toolify.ai [toolify.ai]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Protocol [protocols.io]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. SensoLyte® 520 ADAM10 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. Evaluation of the contribution of different ADAMs to tumor necrosis factor alpha (TNFalpha) shedding and of the function of the TNFalpha ectodomain in ensuring selective stimulated shedding by the TNFalpha convertase (TACE/ADAM17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. m.youtube.com [m.youtube.com]
- 11. ELISA Protocols [sigmaaldrich.com]
- 12. fn-test.com [fn-test.com]
- 13. eurogentec.com [eurogentec.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ELISA Sample Preparation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Maltol, a Maltol-Derived Antioxidant Molecule (MADAM), in Models of Ischemic Injury
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research for Maltol (B134687) . No specific molecule abbreviated as "MADAM" (Maltol-derived antioxidant molecule) was identified in the context of ischemic injury research. It is presumed that "this compound" refers to Maltol or a closely related derivative. The information provided herein is for research purposes only and should not be considered as clinical advice.
Introduction
Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound that is used as a flavor enhancer in the food industry. Recent studies have highlighted its significant antioxidant and neuroprotective properties, making it a molecule of interest for mitigating cellular damage in conditions associated with oxidative stress, a key component of ischemic injury. Ischemic events, such as stroke or myocardial infarction, lead to a cascade of detrimental processes including excitotoxicity, oxidative stress, inflammation, and apoptosis. Maltol has been shown to counteract these effects in various experimental models by modulating key signaling pathways, including the Nrf2, NF-κB, and MAPK pathways.
These application notes provide a summary of the current understanding of Maltol's application in models relevant to ischemic injury and detailed protocols for its use in both in vivo and in vitro settings.
Mechanism of Action in Ischemic Injury Models
Maltol exerts its protective effects through multiple mechanisms, primarily centered around the attenuation of oxidative stress and inflammation.
-
Antioxidant Effects: Maltol has been demonstrated to enhance the endogenous antioxidant defense system. It upregulates the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). This is largely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[1]
-
Anti-inflammatory Effects: Maltol has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[2][3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5]
-
Anti-apoptotic Effects: By mitigating oxidative stress and inflammation, Maltol helps to prevent the activation of apoptotic pathways. It has been observed to decrease the expression of pro-apoptotic proteins while increasing the expression of anti-apoptotic proteins.[6] Furthermore, Maltol can modulate the MAPK signaling pathway, including the phosphorylation of ERK and JNK, which are involved in cell survival and apoptosis.[2][3]
Signaling Pathways Modulated by Maltol
The protective effects of Maltol in models of ischemic-like injury are mediated by its interaction with several key signaling pathways.
Quantitative Data Summary
The efficacy of Maltol has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of Maltol in Animal Models
| Model | Species | Maltol Dose | Key Findings | Reference |
| Kainic Acid-induced Neurotoxicity | Mouse | 100 mg/kg, p.o. | - Mortality reduced from ~50% to 12.5%- Restored glutathione levels and glutathione peroxidase activity | [7],[8] |
| Alcohol-induced Oxidative Damage | Mouse | 12.5, 25, 50 mg/kg, p.o. | - Prevented decrease in CAT, GSH-Px, and SOD activities- Attenuated increase in MDA, TNF-α, and IL-1β | [4],[5] |
| Diabetic Peripheral Neuropathy | Rat | 50-200 mg/kg, p.o. | - Improved motor nerve conduction velocity- Increased TAOC, SOD, and GSH levels- Reduced MDA levels | [6] |
Table 2: In Vitro Efficacy of Maltol in Cell-Based Assays
| Cell Line | Insult | Maltol Concentration | Key Findings | Reference |
| R28 (rat retinal neuronal cells) | H₂O₂ | 1.0 mM | - Attenuated LDH leakage from 59.25% to 19.86%- Reduced TUNEL positive cells from 16.33% to 2.64% | [2] |
| PC12 | H₂O₂ | 0.1-2 mM | - Dose-dependent increase in cell viability | [1] |
| RSC96 | H₂O₂ | 0.1-0.5 mM | - Increased cell viability- Increased Bcl-XL expression- Reduced BAX and caspase-3 expression | [6] |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection in a Mouse Model of Excitotoxicity
This protocol is adapted from studies of kainic acid-induced neurotoxicity, which mimics aspects of excitotoxic neuronal death seen in cerebral ischemia.[7][8]
Materials:
-
Male ICR mice (6-8 weeks old)
-
Maltol
-
Kainic acid
-
Vehicle (e.g., saline or corn oil)
-
Oral gavage needles
-
Subcutaneous injection needles and syringes
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize male ICR mice for at least one week under standard laboratory conditions.
-
Maltol Administration:
-
Prepare a suspension of Maltol in the chosen vehicle.
-
Administer Maltol orally via gavage at a dose of 50 or 100 mg/kg body weight once daily for 5 consecutive days.
-
A control group should receive the vehicle alone.
-
-
Induction of Neurotoxicity:
-
Thirty minutes after the final administration of Maltol or vehicle, administer kainic acid (50 mg/kg) via subcutaneous injection.
-
-
Monitoring and Assessment:
-
Monitor the animals for neurobehavioral signs (e.g., seizures).
-
After 48 hours, euthanize the animals.
-
Collect brain tissue for biochemical and histological analysis.
-
Biochemical Analysis: Measure levels of glutathione, thiobarbituric acid-reactive substances (TBARS), and antioxidant enzyme activities (e.g., glutathione peroxidase) in brain homogenates.
-
Histological Analysis: Perform Nissl staining or immunohistochemistry on brain sections (hippocampus) to assess neuronal loss.
-
-
Protocol 2: In Vitro Neuroprotection in a Neuronal Cell Line
This protocol is based on studies using hydrogen peroxide (H₂O₂) to induce oxidative stress in neuronal cell lines, a common in vitro model for studying the cellular mechanisms of ischemic injury.[1][2][3]
Materials:
-
R28 or PC12 neuronal cell line
-
Cell culture medium and supplements
-
Maltol
-
Hydrogen peroxide (H₂O₂)
-
96-well and 6-well cell culture plates
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
TUNEL assay kit for apoptosis detection
-
Reagents for Western blotting (antibodies against p-NF-κB, p-ERK, p-JNK, etc.)
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Culture R28 or PC12 cells in the recommended medium.
-
Seed cells into 96-well plates for viability assays or 6-well plates for protein analysis and allow them to attach overnight.
-
-
Maltol Treatment:
-
Prepare stock solutions of Maltol in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Replace the medium with fresh medium containing various concentrations of Maltol (e.g., 0.1, 0.5, 1.0, 1.5 mM).
-
Include a vehicle control group.
-
Incubate for a pre-determined time (e.g., 2 hours).
-
-
Induction of Oxidative Stress:
-
Add H₂O₂ to the cell culture medium to a final concentration of 1.0 mM.
-
Incubate the cells for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure the release of LDH into the culture medium according to the manufacturer's instructions.
-
Apoptosis: Fix the cells and perform TUNEL staining to identify apoptotic cells.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins such as NF-κB, ERK, and JNK.
-
Conclusion
Maltol demonstrates significant potential as a therapeutic agent for ischemic injuries due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. The experimental protocols provided here offer a framework for further investigation into the mechanisms of action and therapeutic efficacy of Maltol and its derivatives in relevant preclinical models. Further research is warranted to fully elucidate its therapeutic potential and to explore its translation to clinical applications.
References
- 1. Maltol Promotes Mitophagy and Inhibits Oxidative Stress via the Nrf2/PINK1/Parkin Pathway after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effect of Maltol against Oxidative Stress on Rat Retinal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effect of maltol against oxidative stress on rat retinal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Maltol, a food flavoring agent, attenuates acute alcohol-induced oxidative damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuroprotective effect of maltol against oxidative stress in brain of mice challenged with kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral-Mediated Overexpression of ADAMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins that play a crucial role in a variety of cellular processes, including cell adhesion, migration, proteolysis, and signaling.[1] The proteolytic activity of ADAMs, specifically their ability to cleave and release the ectodomains of cell surface proteins ("shedding"), is a key mechanism in the regulation of several signaling pathways critical in development, homeostasis, and disease.[1] Dysregulation of ADAMs has been implicated in numerous pathologies, including cancer, inflammation, and neurodegenerative diseases.
Lentiviral vectors are a powerful tool for achieving stable and long-term overexpression of genes in a wide range of cell types, including both dividing and non-dividing cells.[2][3] This makes them an ideal system for studying the functional consequences of elevated ADAM expression. These application notes provide a comprehensive guide to the lentiviral-mediated overexpression of ADAMs, from vector construction to functional analysis.
Key Signaling Pathways Involving ADAMs
ADAMs, particularly ADAM10 and ADAM17, are key regulators of multiple signaling pathways through their sheddase activity. Overexpression of these proteases can lead to the hyperactivation of these pathways.
-
EGFR Signaling: ADAM17 is a primary sheddase for the ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-alpha (TGF-α).[4] Overexpression of ADAM17 can lead to increased release of soluble EGFR ligands, resulting in sustained activation of EGFR signaling, which is often associated with cancer cell proliferation and survival.[4]
-
Notch Signaling: ADAM10 is the principal sheddase involved in the activation of the Notch signaling pathway.[5] It cleaves the Notch receptor, a critical step for its subsequent intramembrane cleavage and the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. Overexpression of ADAM10 can lead to dysregulated Notch signaling, impacting cell fate decisions and contributing to tumorigenesis.[6][7]
-
TNF-α Signaling: ADAM17, also known as TNF-α Converting Enzyme (TACE), is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[8] Increased ADAM17 expression can, therefore, lead to elevated levels of soluble TNF-α, a potent pro-inflammatory cytokine.
Experimental Workflow
The process of overexpressing an ADAM protein using a lentiviral system involves several key stages, from the initial cloning of the ADAM gene into a lentiviral vector to the final analysis of the functional consequences in the target cells.
Data Presentation
The following tables summarize quantitative data from studies involving the lentiviral-mediated modulation of ADAM expression.
Table 1: Efficiency of Lentiviral-Mediated Gene Expression Modulation
| ADAM Target | Cell Line | Method | Transduction Efficiency (%) | Fold Change in mRNA | Fold Change in Protein | Reference |
| ADAM9 (shRNA) | A549 | Lentivirus | >80% (estimated by GFP) | ~75% decrease | Significant decrease | [9] |
| ADAM9 (shRNA) | PC3 | Lentivirus | Not specified | Not specified | Significant decrease | [10] |
| ADAM10 (+) | Ligamentum flavum cells | Lentivirus | >90% | Significant increase | Significant increase | [11] |
| ADAM17 (shRNA) | U937 | Lentivirus | >80% (estimated by GFP) | Not specified | Significant decrease | [8] |
| Generic ORF | Human macrophages | Lentivirus | ~60-70% (GFP empty vector) | ~10-fold increase | <1.5-fold increase | [12] |
Note: "+" indicates overexpression, while "shRNA" indicates knockdown. Data for overexpression protein fold change is often presented qualitatively ("significant increase") in the literature.
Table 2: Functional Consequences of ADAM Overexpression
| Overexpressed ADAM | Cell Line | Key Functional Outcome | Quantitative Change | Reference |
| ADAM10 | Ligamentum flavum cells | Increased cell proliferation | Increased p-PI3K and p-Akt levels | [11] |
| ADAM10 | Hematopoietic progenitors | Attenuated thymocyte development | Not specified | [6] |
| ADAM17 | Lung epithelial cells | Increased IL-8 expression | Not specified | [4] |
Experimental Protocols
Protocol 1: Cloning of ADAM Gene into a Lentiviral Transfer Plasmid
This protocol outlines the steps for inserting the coding sequence of a target ADAM gene into a lentiviral expression vector.
Materials:
-
Lentiviral transfer plasmid (e.g., pCDH-CMV-MCS-EF1-Puro)
-
Full-length cDNA of the target ADAM gene
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli (e.g., DH5α or Top10)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Primer Design: Design PCR primers to amplify the full coding sequence of the target ADAM gene. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the lentiviral transfer plasmid.
-
PCR Amplification: Perform PCR to amplify the ADAM cDNA.
-
Restriction Digest: Digest both the purified PCR product and the lentiviral transfer plasmid with the selected restriction enzymes.
-
Ligation: Ligate the digested ADAM gene insert into the linearized lentiviral vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli.
-
Colony Screening: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and grow overnight. Screen individual colonies for the correct insert by colony PCR or restriction digest of miniprep DNA.
-
Sequence Verification: Sequence the final plasmid construct to confirm the correct insertion and orientation of the ADAM gene and to ensure there are no mutations.
Protocol 2: Lentivirus Production and Titration
This protocol describes the generation of lentiviral particles in packaging cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the ADAM gene
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI or Lipofectamine)
-
DMEM with 10% FBS
-
0.45 µm PES filter
-
Target cells for titration (e.g., HEK293T)
-
Polybrene
-
Fluorescence microscope or flow cytometer (if the vector contains a fluorescent reporter)
Procedure: Day 0: Seed Packaging Cells
-
Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.[1][13]
Day 1: Transfection
-
In separate tubes, dilute the transfer plasmid, and packaging plasmids in a serum-free medium like Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh DMEM containing 10% FBS.
Day 3 & 4: Virus Harvest
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.[13]
-
The viral supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.
Titration (Functional Titer):
-
Seed target cells in a 96-well plate.
-
The next day, prepare serial dilutions of the viral supernatant.
-
Transduce the cells with the different dilutions in the presence of polybrene (e.g., 8 µg/mL).[14]
-
After 48-72 hours, determine the percentage of transduced cells (e.g., by counting fluorescent cells if the vector has a reporter like GFP).
-
Calculate the viral titer in transducing units per mL (TU/mL).
Protocol 3: Transduction of Target Cells
This protocol details the infection of the target cell line with the ADAM-expressing lentivirus.
Materials:
-
Target cells
-
Lentiviral stock of known titer
-
Complete culture medium for the target cells
-
Polybrene
Procedure: Day 1: Seed Target Cells
-
Plate the target cells in a 6-well or 12-well plate so they are 50-70% confluent on the day of transduction.[14][15]
Day 2: Transduction
-
Thaw the lentiviral stock on ice.
-
Prepare the transduction medium by adding polybrene to the complete culture medium (final concentration typically 4-8 µg/mL).[5][14]
-
Remove the existing medium from the cells and add the transduction medium containing the lentivirus at the desired multiplicity of infection (MOI).
-
Incubate for 18-24 hours.[15]
Day 3 onwards:
-
Replace the virus-containing medium with fresh complete culture medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 24-48 hours post-transduction to select for stably transduced cells.[16]
-
Expand the population of transduced cells for subsequent analysis.
Protocol 4: Verification of ADAM Overexpression
A. Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target ADAM gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from both transduced and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Set up the qPCR reaction with primers for the target ADAM and the housekeeping gene.
-
Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the fold change in ADAM mRNA expression in the transduced cells relative to the control cells.[17]
B. Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target ADAM protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the transduced and control cells in RIPA buffer.[18][19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the ADAM protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Protocol 5: Functional Assays for ADAM Activity
A. Shedding Assay
This assay measures the sheddase activity of the overexpressed ADAM protein by detecting the release of its substrate's ectodomain into the cell culture medium.
Materials:
-
Transduced and control cells
-
Cell culture medium
-
ELISA kit for the shed ectodomain of a known ADAM substrate (e.g., TGF-α for ADAM17, sAPPα for ADAM10)
-
Western blot materials for detecting the substrate in the cell lysate and supernatant
Procedure (ELISA-based):
-
Culture the transduced and control cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform an ELISA on the supernatant to quantify the amount of the shed substrate ectodomain.
-
Normalize the results to the total protein concentration of the corresponding cell lysates.
B. Cell Proliferation/Viability Assay
This assay assesses the effect of ADAM overexpression on cell growth.
Materials:
-
Transduced and control cells
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed equal numbers of transduced and control cells into a 96-well plate.
-
At various time points (e.g., 24, 48, 72 hours), add the proliferation reagent to the wells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the results to compare the growth rates of the transduced and control cells.
Conclusion
Lentiviral-mediated overexpression is a robust and versatile method for investigating the functional roles of ADAM family members. By following these detailed protocols, researchers can successfully generate stable cell lines with elevated ADAM expression and perform a range of assays to elucidate their impact on cellular signaling and behavior. This approach is invaluable for basic research into the mechanisms of ADAM function and for the development of therapeutic strategies targeting ADAM-related diseases.
References
- 1. addgene.org [addgene.org]
- 2. Molecular Cloning, Lentiviral Transduction, and Expression of Recombinant ADAMTSL2 and ADAMTSL4 | Springer Nature Experiments [experiments.springernature.com]
- 3. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentivirus-mediated ADAM17 RNA interference inhibited interleukin-8 expression via EGFR signaling in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. [Effect of Interfering the ADAM10 by Lentivirul Vector-Mediated shRNA on Multiple Myeloma MM.1S Cell Proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction of a lentiviral vector containing shRNA targeting ADAM17 and its role in attenuating endotoxemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. In Vivo Targeting of ADAM9 Gene Expression Using Lentivirus-Delivered shRNA Suppresses Prostate Cancer Growth by Regulating REG4 Dependent Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. genecopoeia.com [genecopoeia.com]
- 14. origene.com [origene.com]
- 15. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 16. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 17. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
Application Note: High-Throughput Screening for Small Molecule Modulators of SMAC/DIABLO Activity
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key regulatory axis in the intrinsic apoptotic pathway involves the interaction between the Second Mitochondria-Derived Activator of Caspases (SMAC), also known as DIABLO, and the Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytosol, where it binds to IAPs, thereby alleviating their inhibition of caspases and promoting apoptosis.[1][2][3][4] This critical protein-protein interaction presents an attractive target for the development of novel therapeutics. Small molecules that mimic the action of SMAC (agonists or SMAC mimetics) can promote apoptosis in cancer cells, while antagonists could potentially protect against unwanted cell death in other conditions.[1][5][6]
This application note provides a comprehensive framework for the identification and characterization of small molecule agonists and antagonists of the SMAC/IAP interaction through a combination of in vitro and cell-based screening assays.
Note on Terminology: The user request specified "Mitochondrial Apoptosis-Derived Activator of Caspases (MADAM)". Following a thorough literature search, no protein with this specific name and function could be identified. The described function strongly aligns with the well-characterized protein "Second Mitochondria-Derived Activator of Caspases (SMAC)". Therefore, this document will proceed under the assumption that "this compound" refers to SMAC/DIABLO.
Core Concepts & Signaling Pathway
The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, including SMAC/DIABLO and cytochrome c.[7][8] In the cytosol, IAPs (such as XIAP, cIAP1, and cIAP2) bind to and inhibit effector caspases (e.g., caspase-3 and -7) and initiator caspases (e.g., caspase-9), thereby suppressing apoptosis.[1] Released SMAC competes with caspases for binding to the BIR domains of IAPs, thus liberating caspases to execute the apoptotic program.[1][2]
SMAC/DIABLO Signaling Pathway
Caption: The SMAC/DIABLO signaling pathway in apoptosis.
Experimental Protocols
A tiered screening approach is recommended, beginning with a high-throughput primary screen to identify initial hits, followed by secondary biochemical and cell-based assays for validation and characterization.
Experimental Workflow
Caption: Workflow for small molecule screening and validation.
Protocol 1: Primary High-Throughput Screen - Fluorescence Polarization (FP) Assay
This assay is designed to identify small molecules that disrupt the interaction between SMAC and an IAP protein (e.g., XIAP). It measures the change in polarization of fluorescently labeled SMAC peptide upon binding to the larger IAP protein.[2][8][9][10][11]
Materials:
-
Recombinant human XIAP-BIR3 domain
-
Fluorescently labeled SMAC peptide (e.g., AVPI peptide with a 5-FAM label)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Small molecule compound library
-
384-well, black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of XIAP-BIR3 in assay buffer.
-
Prepare a 2X solution of fluorescently labeled SMAC peptide in assay buffer.
-
Prepare serial dilutions of test compounds in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of test compound or vehicle control to each well of the 384-well plate.
-
Add 10 µL of 2X XIAP-BIR3 solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of 2X fluorescently labeled SMAC peptide to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Agonists (SMAC Mimetics): Compounds that bind to XIAP and displace the fluorescent SMAC peptide will cause a decrease in fluorescence polarization.
-
Antagonists: This assay is not ideal for identifying antagonists that stabilize the SMAC-IAP interaction. A counterscreen would be necessary.
| Parameter | Agonist (SMAC Mimetic) | No Effect |
| Fluorescence Polarization | ↓ | No Change |
Protocol 2: Secondary Assay - FRET-based IAP Ligand Displacement Assay
This assay confirms the mechanism of action of hit compounds by measuring the disruption of the SMAC-IAP interaction through Förster Resonance Energy Transfer (FRET).[1][7][12][13][14]
Materials:
-
Recombinant IAP protein fused to a FRET donor (e.g., CFP-XIAP)
-
SMAC peptide fused to a FRET acceptor (e.g., YFP-SMAC)
-
Assay buffer and plates as in Protocol 1
-
Plate reader with FRET capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a solution containing both CFP-XIAP and YFP-SMAC in assay buffer.
-
-
Assay Protocol:
-
Dispense the CFP-XIAP/YFP-SMAC mixture into 384-well plates.
-
Add test compounds at various concentrations.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the FRET signal (e.g., emission at the acceptor wavelength after excitation at the donor wavelength).
-
Data Analysis:
-
Agonists (SMAC Mimetics): Compounds that disrupt the interaction will lead to a decrease in the FRET signal.
| Parameter | Agonist (SMAC Mimetic) | No Effect |
| FRET Signal | ↓ | No Change |
Protocol 3: Cell-Based Assay - Caspase-Glo® 3/7 Assay
This assay measures the activity of effector caspases 3 and 7 in cells treated with hit compounds, providing a functional readout of apoptosis induction.[5][15][16][17]
Materials:
-
Cancer cell line with known IAP expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
96-well, white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of hit compounds for a predetermined time (e.g., 24 hours). Include a positive control (e.g., a known SMAC mimetic) and a vehicle control.
-
-
Assay Protocol:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Agonists (SMAC Mimetics): An increase in luminescence indicates activation of caspases 3 and 7, and thus apoptosis induction.
| Parameter | Agonist (SMAC Mimetic) | No Effect |
| Luminescence (Caspase Activity) | ↑ | No Change |
Protocol 4: Cell-Based Apoptosis Assay - Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay confirms that the observed caspase activity leads to apoptosis and distinguishes between early apoptotic, late apoptotic, and necrotic cells.[3][4]
Materials:
-
Cancer cell line
-
Hit compounds
-
Annexin V-FITC and Propidium Iodide staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with hit compounds as in Protocol 3.
-
-
Cell Staining:
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Agonists (SMAC Mimetics): An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is expected.
| Cell Population | Agonist (SMAC Mimetic) | No Effect |
| Viable (Annexin V-/PI-) | ↓ | No Change |
| Early Apoptotic (Annexin V+/PI-) | ↑ | No Change |
| Late Apoptotic (Annexin V+/PI+) | ↑ | No Change |
| Necrotic (Annexin V-/PI+) | No significant change | No Change |
Conclusion
The suite of assays described provides a robust platform for the discovery and characterization of small molecule modulators of the SMAC/IAP pathway. The combination of high-throughput biochemical screening with confirmatory cell-based functional assays allows for the identification of potent and cell-permeable compounds with therapeutic potential. These protocols can be adapted for screening for both agonists (SMAC mimetics) to promote apoptosis in cancer cells and, with modification, for antagonists to prevent apoptosis in other disease contexts.
References
- 1. Discovery of Novel Second Mitochondria-Derived Activator of Caspase Mimetics as Selective Inhibitor of Apoptosis Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diablo homolog - Wikipedia [en.wikipedia.org]
- 3. prospecbio.com [prospecbio.com]
- 4. Apoptosis-associated release of Smac/DIABLO from mitochondria requires active caspases and is blocked by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel second mitochondria-derived activator of caspase mimetics as selective inhibitor of apoptosis protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second mitochondria-derived activator of caspase (SMAC) mimetic potentiates tumor susceptibility toward natural killer cell-mediated killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Mitochondria as regulators of apoptosis: doubt no more - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mature DIABLO/Smac is produced by the IMP protease complex on the mitochondrial inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptotic Caspases-3 and -7 Cleave Extracellular Domains of Membrane-Bound Proteins from MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes: Immunohistochemical Detection of ADAM Proteins in Tissue Samples
These application notes provide a detailed protocol for the detection of A Disintegrin and Metalloproteinase (ADAM) family proteins in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC). ADAM proteins are a family of transmembrane and secreted proteins that play crucial roles in various cellular processes, including cell adhesion, migration, proteolysis, and signaling.[1] Their involvement in pathways such as Notch and Epidermal Growth Factor Receptor (EGFR) signaling makes them significant targets in developmental biology and disease research, particularly in cancer.[2][3][4]
Data Presentation
The expression of ADAM proteins can be semi-quantitatively assessed using a histoscore (H-score), which combines the staining intensity and the percentage of positively stained cells. Below is a summary of representative data for ADAM10 expression in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).
| Tissue Type | Condition | ADAM Expression Level (H-score) | Reference |
| Lung | Normal | Low | [5] |
| Lung | Non-Small Cell Lung Cancer (NSCLC) | High | [5] |
| Lung | Metastatic NSCLC | Significantly Elevated | [5] |
| Liver | Normal | High | [6] |
| Liver | Hepatocellular Carcinoma (HCC) | Downregulated Trend | [6] |
Experimental Protocols
This protocol provides a general guideline for the immunohistochemical staining of ADAM proteins in FFPE tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or 1 mM EDTA, pH 9.0)[7]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum in PBS)
-
Primary antibody against the target ADAM protein
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.[7]
-
Use a microwave, pressure cooker, or water bath. For microwaving, heat at a high temperature for 10-15 minutes.[9][10]
-
Allow slides to cool to room temperature in the buffer.[9]
-
Wash slides with PBS.
-
-
Endogenous Peroxidase Blocking:
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature in a humidified chamber.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target ADAM protein to its optimal concentration in the blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[12]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate sections with a biotinylated secondary antibody for 1-2 hours at room temperature.[12]
-
-
Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate sections with the ABC reagent for 30-60 minutes at room temperature.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Apply the DAB substrate solution and incubate until the desired brown staining intensity develops, monitoring under a microscope.[9]
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.[8]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Mandatory Visualization
Caption: Immunohistochemistry workflow for ADAM protein detection.
Caption: ADAM protein signaling pathways.
References
- 1. The ADAM metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Unraveling the role of ADAMs in clinical heterogeneity and the immune microenvironment of hepatocellular carcinoma: insights from single-cell, spatial transcriptomics, and bulk RNA sequencing [frontiersin.org]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. BestProtocols: IHC FFPE Tissue Low pH Antigen Retrieval—Direct Method | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. genscript.com [genscript.com]
- 12. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in MADAM Synthesis
Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine (MADAM). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low conversion in the initial thioether formation step. What are the likely causes and how can I improve the yield?
Low yield in the formation of the diaryl thioether bond is a common hurdle. This is often a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The success of this step is highly dependent on the nature of your substrates and reaction conditions.
-
For SNAr reactions: These reactions are favored when the aromatic ring being substituted has strong electron-withdrawing groups at the ortho or para positions to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[1][2][3] If your aryl halide is not sufficiently activated, the reaction will be sluggish.
-
For Palladium-catalyzed (Buchwald-Hartwig) coupling: This is a more general method for forming C-S and C-N bonds.[4][5][6] Low yields can stem from several factors including catalyst deactivation, incorrect ligand choice, or suboptimal base and solvent selection.
Troubleshooting Strategies for Thioether Formation:
| Parameter | Recommended Action | Rationale |
| Catalyst System (for cross-coupling) | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., Xantphos, dppf). | The choice of ligand is crucial and depends on the specific substrates. Ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[4][7] |
| Base | Use a base that is strong enough to deprotonate the thiol but does not cause side reactions. Common choices include NaOt-Bu, K₂CO₃, or Cs₂CO₃. | The base plays a critical role in both the catalytic cycle and preventing side reactions. Its solubility can also impact the reaction rate.[4][6] |
| Solvent | Ensure your solvent can dissolve both the substrates and the inorganic base. Toluene (B28343), dioxane, and DMF are common choices. | Proper dissolution of all reactants is essential for an efficient reaction.[4] |
| Temperature | Gradually increase the reaction temperature. For challenging substrates, temperatures between 80-100°C may be necessary. | Higher temperatures can overcome activation energy barriers but may also lead to catalyst decomposition or side reactions if too high.[4] |
| Atmosphere | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). | Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. |
Q2: The final reductive amination step to form the dimethylbenzylamine moiety is giving me a mixture of products, including the corresponding alcohol. How can I improve the selectivity for the desired amine?
The formation of an alcohol as a byproduct in reductive amination indicates that the reduction of the starting carbonyl compound is competing with the formation and reduction of the imine intermediate.[8] This is a common side reaction.
Strategies to Improve Selectivity in Reductive Amination:
| Parameter | Recommended Action | Rationale |
| Reducing Agent | Switch to a milder or more selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it is less likely to reduce aldehydes and ketones compared to stronger reagents like NaBH₄.[9][10] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH, as it selectively reduces the iminium ion.[9][10] | The choice of reducing agent is critical for chemoselectivity. Milder reagents favor the reduction of the iminium ion over the carbonyl starting material.[9] |
| Reaction pH | Maintain a slightly acidic pH (around 5-6). | This pH range facilitates the formation of the imine/iminium ion intermediate without significantly degrading the reducing agent or the reactants.[11] |
| Order of Addition | If using a less selective reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. | This sequential approach can minimize the reduction of the starting carbonyl.[10] |
| Water Removal | Consider using a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. | The formation of the imine from the carbonyl and amine is an equilibrium reaction that produces water. Removing water shifts the equilibrium to favor the imine.[12] |
Q3: I am having difficulty purifying the final this compound product. It seems to be a polar compound that streaks on my silica (B1680970) gel column. What purification strategies do you recommend?
The purification of polar amines can be challenging due to their basicity, which can lead to strong interactions with the acidic silanol (B1196071) groups on silica gel, resulting in peak tailing and poor separation.[13][14][15]
Purification Strategies for Polar Amines:
| Method | Description |
| Modified Mobile Phase for Silica Gel Chromatography | Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-2%), to the mobile phase.[13][14] |
| Alternative Stationary Phases | Consider using a different stationary phase, such as basic alumina (B75360) or an amine-functionalized silica column.[13] |
| Reversed-Phase Chromatography | Use a C18 column with a mobile phase containing a buffer to control the pH. Adjusting the pH to be about two units above the pKa of the amine will ensure it is in its neutral, free-base form, which can improve retention and separation.[14] |
| Acid-Base Extraction | Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified amine back into an organic solvent. |
| Salt Precipitation | Treat the crude product with an acid like trichloroacetic acid (TCA) to form a salt that may precipitate, allowing for separation from impurities. The free amine can then be regenerated.[16] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling
This protocol is a general starting point and should be optimized for your specific substrates.
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
-
To a round-bottom flask, add the carbonyl compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Dissolve the starting materials in a suitable solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (B95107) (THF)).
-
Add acetic acid (1.1 equiv.) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A potential experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. scienceforums.net [scienceforums.net]
- 16. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Optimizing ADAM Knockdown Efficiency with siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the knockdown of A Disintegrin and Metalloproteinase (ADAM) family proteins using small interfering RNA (siRNA). Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and summaries of key quantitative data to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for siRNA targeting ADAM proteins?
A1: The optimal siRNA concentration can vary depending on the specific ADAM protein, cell line, and transfection reagent used. Generally, a concentration range of 5-100 nM is recommended for initial optimization.[1] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves significant knockdown without inducing cytotoxicity or off-target effects.[1][2]
Q2: How long after transfection should I assess ADAM mRNA and protein knockdown?
Q3: I am observing low knockdown efficiency for my target ADAM protein. What are the potential causes?
A3: Low knockdown efficiency can stem from several factors, including suboptimal siRNA design, inefficient transfection, incorrect timing of analysis, or issues with your validation assay.[4] It is recommended to test multiple siRNA sequences for the same target, optimize the transfection protocol for your specific cell line, and ensure your qPCR or Western blot assays are properly validated.[4][5]
Q4: How can I minimize off-target effects in my ADAM knockdown experiments?
A4: Off-target effects, where the siRNA unintentionally silences other genes, can be a significant concern.[6] To mitigate these effects, it is recommended to use the lowest effective siRNA concentration, test multiple siRNAs targeting different regions of the same gene, and perform rescue experiments by co-transfecting a plasmid expressing the target mRNA with silent mutations that prevent siRNA binding.[7][8] Additionally, using siRNA pools and chemically modified siRNAs can help reduce off-target activity.[6][8]
Q5: What are the essential controls to include in an ADAM siRNA knockdown experiment?
A5: Including proper controls is critical for the correct interpretation of your results.[1] Essential controls include:
-
Negative control siRNA: A non-silencing siRNA to assess non-specific changes in gene expression.[1]
-
Positive control siRNA: An siRNA known to effectively knockdown a housekeeping gene to confirm transfection efficiency.[5]
-
Untreated cells: To establish baseline expression levels of the target gene.[1]
-
Mock-transfected cells: Cells treated with the transfection reagent alone to assess cytotoxicity of the reagent.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ADAM siRNA knockdown experiments.
| Issue | Possible Cause | Recommended Solution |
| No or low mRNA knockdown | Inefficient siRNA transfection: The siRNA is not effectively entering the cells. | Optimize transfection parameters such as cell density (typically 70-80% confluency), siRNA concentration, and the ratio of siRNA to transfection reagent.[1][3] For difficult-to-transfect cells, consider alternative delivery methods like electroporation or viral vectors.[3][9] |
| Poor siRNA design: The chosen siRNA sequence is not effective. | Test at least two to four different siRNA sequences for your target ADAM gene.[5] Ensure the siRNA design follows best practices, such as a GC content of 30-50%.[1] | |
| Degraded siRNA: The siRNA has been compromised. | Ensure proper storage of siRNA and use RNase-free techniques and reagents throughout the experiment.[1] | |
| Incorrect timing of analysis: mRNA levels were assessed too early or too late. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for maximum mRNA knockdown.[4] | |
| mRNA knockdown is observed, but no change in protein level | Slow protein turnover: The ADAM protein has a long half-life. | Extend the incubation time after transfection to allow for protein degradation. Analyze protein levels at later time points (e.g., 72, 96, or even 120 hours).[1][3] |
| Inefficient protein extraction or detection: Issues with the Western blot protocol. | Ensure complete cell lysis and protein extraction. Validate your antibody's specificity and optimize antibody concentrations and incubation times. | |
| High cell toxicity or death after transfection | High siRNA concentration: Excessive siRNA can be toxic to cells. | Use the lowest effective siRNA concentration determined from your dose-response optimization.[5] |
| Toxicity of the transfection reagent: The transfection reagent is causing cell death. | Optimize the amount of transfection reagent. If toxicity persists, consider trying a different transfection reagent known for low toxicity, such as Lipofectamine RNAiMAX or DharmaFECT.[10] | |
| Unhealthy cells: Cells were not in optimal condition before transfection. | Use healthy, low-passage number cells for your experiments. Avoid using antibiotics in the media during and immediately after transfection.[3][5] | |
| Inconsistent results between experiments | Variability in experimental conditions: Lack of consistency in the protocol. | Maintain consistent cell density, passage number, and transfection conditions across all experiments to ensure reproducibility.[3] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for siRNA knockdown experiments. These values should be used as a starting point for optimization.
Table 1: Recommended siRNA Concentration Range for ADAM Knockdown Optimization
| Parameter | Recommended Range | Notes |
| siRNA Concentration | 5 - 100 nM | The optimal concentration is cell-type and target-dependent. Start with a titration to find the lowest effective concentration.[1][11] |
Table 2: Typical Timeline for Assessing ADAM Knockdown
| Analysis | Time Point Post-Transfection | Notes |
| mRNA Knockdown (qPCR) | 24 - 48 hours | mRNA levels are typically reduced before protein levels.[3] |
| Protein Knockdown (Western Blot) | 48 - 96 hours | The timing depends on the half-life of the target ADAM protein. A time-course experiment is highly recommended.[3] |
Experimental Protocols
Protocol 1: siRNA Transfection Optimization
This protocol outlines a method for optimizing siRNA transfection using a lipid-based reagent.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.[1]
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute a range of siRNA concentrations (e.g., 5, 10, 25, 50 nM final concentration) in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[12]
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before analysis.
-
Analysis: Assess cell viability and knockdown efficiency at both the mRNA and protein levels.
Protocol 2: Validation of ADAM Knockdown by qPCR
-
RNA Isolation: At the desired time point post-transfection, lyse the cells and isolate total RNA using a commercial kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for your target ADAM gene and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method to determine the percentage of knockdown.[4]
Protocol 3: Validation of ADAM Knockdown by Western Blot
-
Protein Extraction: At the selected time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for your target ADAM protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the level of protein knockdown relative to a loading control (e.g., GAPDH or β-actin).
Visualizations
Diagram 1: General Workflow for siRNA-Mediated Knockdown
Caption: A streamlined workflow for successful siRNA-mediated knockdown experiments.
Diagram 2: Troubleshooting Logic for Low ADAM Knockdown Efficiency
Caption: A logical guide to troubleshooting low siRNA knockdown efficiency.
Diagram 3: Simplified ADAM10/17 Signaling Pathway
Caption: Simplified signaling pathways mediated by ADAM10 and ADAM17.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Guidelines for transfection of siRNA [qiagen.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. sitoolsbiotech.com [sitoolsbiotech.com]
- 9. Selecting a RNAi Strategy | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 11. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
MADAM Compound Solubility: Technical Support Center
Welcome to the technical support center for the MADAM compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and handling various forms of the this compound compound during their experiments.
Identifying Your this compound Compound
The acronym "this compound" can refer to several different chemical compounds. Proper identification is the first step to solving solubility issues. Please use the table below to identify your compound based on its chemical name, formula, and physical state.
| Acronym/Common Name | Chemical Name | Chemical Formula | Physical State at RT |
| This compound / DMAEMA | Dimethylaminoethyl methacrylate (B99206) | C8H15NO2 | Colorless to light yellow liquid |
| This compound | N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine | C16H20N2S | Solid (predicted) |
| This compound-Cl | [2-(methacryloyloxy)ethyl] trimethylammonium chloride | C9H18ClNO2 | Solid or aqueous solution |
| MDMA | 1-(1,3-benzodioxol-5-yl)propan-2-amine | C11H15NO2 | White crystalline solid (HCl salt) or viscous oil (freebase) |
Troubleshooting Guide for this compound / DMAEMA
Dimethylaminoethyl methacrylate (DMAEMA) is a monomer with a tertiary amine group, making its solubility highly dependent on pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of DMAEMA?
A1: DMAEMA's solubility in water can be confusing as sources report conflicting information. It is best described as miscible with water, with a reported solubility of 1000 g/L at 20°C.[1] However, its stability in aqueous solutions is pH-dependent. At acidic pH (e.g., below 6.0), the tertiary amine is protonated, making it highly soluble.[2][3] At neutral or basic pH (above 6.0), the non-ionized monomer is prone to hydrolysis, which can affect its apparent solubility and integrity over time.[2] It is also soluble in various organic solvents like THF, chloroform, toluene, and dioxane.[4][5]
Q2: My DMAEMA is not dissolving in water. What could be the issue?
A2: If you are experiencing issues dissolving DMAEMA in water, consider the following:
-
pH of the Water: Ensure the pH of your aqueous solution is slightly acidic (pH 4-6) to promote the protonation of the dimethylamino group, which enhances solubility.[3]
-
Hydrolysis: At neutral or alkaline pH, DMAEMA can hydrolyze, which might be perceived as a solubility issue.[2] It is recommended to use freshly prepared solutions.
-
Temperature: While data on temperature effects on solubility is limited, preparing solutions at room temperature is a standard practice.
Experimental Protocols
Protocol 1: Preparation of a DMAEMA Stock Solution in Water
-
Start with deionized water.
-
Adjust the pH of the water to ~5.0 using a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Slowly add the DMAEMA liquid to the pH-adjusted water while stirring.
-
Continue stirring until the solution is clear.
-
If necessary, perform a final pH adjustment.
-
Store the solution at 2-8°C for short-term use. For longer-term storage, refer to the manufacturer's stability data.
Workflow for Solubilizing DMAEMA
Caption: Workflow for selecting a solvent and preparing a DMAEMA solution.
Troubleshooting Guide for this compound (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine)
This compound is a complex organic molecule with two amine groups, suggesting that its solubility will be pH-dependent.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this this compound compound?
A1: There is limited direct experimental data on the solubility of N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine. Based on its structure, which includes bulky aromatic rings, it is predicted to have low solubility in water. However, the presence of two amine groups suggests that its solubility can be significantly increased in acidic conditions due to the formation of soluble salts. A structurally related compound, N,N-Dimethylbenzylamine, is described as slightly soluble in water.[6][7][8][9]
Q2: How can I improve the solubility of this compound?
A2: To improve solubility, you can:
-
pH Adjustment: The most effective method is likely to be dissolving the compound in an acidic aqueous solution (e.g., pH 2-4) to protonate the amine groups. This can be achieved by using a dilute acid like HCl.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility. Common co-solvents include ethanol (B145695), methanol, DMSO, and DMF.
-
Salt Form: If you have the free base, converting it to a salt (e.g., a hydrochloride salt) will likely improve its aqueous solubility.
Experimental Protocols
Protocol 2: Solubilization using pH Adjustment
-
Weigh the desired amount of the this compound solid.
-
Add a small amount of a water-miscible co-solvent like ethanol or DMSO to "wet" the powder.
-
Add an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4) or deionized water.
-
While stirring, slowly add dilute HCl (e.g., 0.1 M to 1 M) dropwise until the solid dissolves.
-
Sonication can be used to aid dissolution.
-
Once dissolved, the pH can be carefully adjusted if required for the experiment, but be aware that increasing the pH may cause the compound to precipitate.
Logical Relationship for Improving Solubility
References
- 1. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. polymersource.ca [polymersource.ca]
- 5. DMAEMA [chembk.com]
- 6. atamankimya.com [atamankimya.com]
- 7. foodb.ca [foodb.ca]
- 8. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Off-Target Effects of MADAM Inhibitors
Welcome to the technical support center for researchers utilizing Meprin α and A Disintegrin And Metalloproteinase (MADAM) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with this compound inhibitors?
A1: Off-target effects for this compound inhibitors primarily arise from their interaction with other metalloproteinases due to structural similarities in the active site. The most frequently observed off-targets are other members of the A Disintegrin and Metalloproteinase (ADAM) family, such as ADAM10 and ADAM17, and various Matrix Metalloproteinases (MMPs).[1][2][3] For instance, some inhibitors designed for Meprin α may also show activity against Meprin β, MMPs, and other ADAMs, leading to unintended biological consequences.[1][2] It is also important to consider that some inhibitors may exhibit cytotoxicity at higher concentrations, which may not be related to their primary target inhibition.[2]
Q2: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of my this compound inhibitor?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of a structurally unrelated inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same this compound. If both inhibitors produce the same phenotype, it is more likely an on-target effect.
-
Dose-response analysis: Perform your experiments across a wide range of inhibitor concentrations. On-target effects should typically occur at concentrations consistent with the inhibitor's known IC50 for the primary target. Off-target effects often manifest at higher concentrations.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target this compound. If the resulting phenotype mimics that of the inhibitor treatment, it strongly suggests an on-target mechanism.
-
Rescue experiments: In a system where the target this compound has been knocked down or out, reintroducing the enzyme should rescue the phenotype. If the inhibitor still elicits the same effect in the absence of its primary target, it is likely due to off-target interactions.
Q3: My this compound inhibitor shows high activity in a biochemical assay but has little to no effect in my cell-based assay. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:
-
Cell permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular or cell-surface target in sufficient concentrations.
-
Cellular metabolism: The inhibitor could be rapidly metabolized or actively transported out of the cell, reducing its effective concentration.
-
Protein binding: In cell culture media, the inhibitor may bind to serum proteins, reducing its free concentration and availability to the target enzyme.
-
Presence of endogenous inhibitors: The cellular environment contains natural inhibitors of metalloproteinases, such as Tissue Inhibitors of Metalloproteinases (TIMPs), which can compete with your synthetic inhibitor.[4]
Q4: I am observing unexpected activation of a signaling pathway upon treatment with a this compound inhibitor. Is this an off-target effect?
A4: Not necessarily. The inhibition of a this compound can lead to the accumulation of its substrate, which might trigger alternative signaling pathways or feedback loops. For example, ADAM10 and ADAM17 are known to shed a wide variety of cell surface receptors and ligands, including those for EGFR and Notch signaling pathways.[5][6][7] Inhibiting their activity can lead to an accumulation of these receptors on the cell surface, potentially leading to enhanced signaling through alternative mechanisms.[5] It is crucial to investigate the known substrates of the targeted this compound and consider the downstream consequences of inhibiting their cleavage.
Troubleshooting Guides
Issue 1: High background fluorescence in a fluorimetric activity assay.
-
Possible Cause 1: Autofluorescence of the inhibitor.
-
Solution: Run a control well containing the inhibitor at the highest concentration used in the assay, but without the enzyme. Subtract the fluorescence reading of this control from your experimental wells.
-
-
Possible Cause 2: Contaminated reagents or microplate.
-
Solution: Use fresh, high-quality reagents and black, flat-bottom 96-well plates with non-binding surfaces specifically designed for fluorescence assays to minimize background.[8]
-
-
Possible Cause 3: Substrate degradation.
-
Solution: Protect the fluorogenic substrate from light and store it as recommended by the manufacturer to prevent spontaneous degradation and increased background fluorescence.
-
Issue 2: Inconsistent IC50 values for a Meprin α inhibitor across different experiments.
-
Possible Cause 1: Inaccurate pipetting.
-
Solution: Ensure pipettes are properly calibrated, especially when working with small volumes. Use reverse pipetting for viscous solutions to improve accuracy.
-
-
Possible Cause 2: Inhibitor precipitation.
-
Solution: Visually inspect your inhibitor dilutions for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) in the assay buffer is low and does not cause the inhibitor to fall out of solution.
-
-
Possible Cause 3: Variable enzyme activity.
-
Solution: Aliquot and store the enzyme at the recommended temperature to avoid repeated freeze-thaw cycles. Always include a positive control inhibitor with a known IC50 in your experiments to monitor the consistency of the enzyme's activity.
-
Issue 3: Unexpected cell death in a cell-based assay at concentrations where the inhibitor should be selective.
-
Possible Cause 1: Off-target cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the concentration at which the inhibitor becomes toxic to the cells. Use inhibitor concentrations well below the cytotoxic threshold for your experiments.[2]
-
-
Possible Cause 2: High solvent concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control with the same solvent concentration to assess its effect on cell viability.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Test the inhibitor on multiple cell lines to determine if the observed cytotoxicity is cell-type specific. Some cell lines may be more sensitive to off-target effects.
-
Data Presentation: Inhibitor Selectivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected this compound inhibitors against their primary targets and common off-targets. This data is essential for choosing the most selective inhibitor for your experiments and for interpreting your results in the context of potential off-target effects.
Table 1: Selectivity Profile of Meprin α Inhibitors (IC50 in µM)
| Inhibitor | Meprin α | Meprin β | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-10 | MMP-14 | ADAM10 | ADAM17 | Reference |
| SR19855 | 1.3 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | [2] |
| SR162808 | 0.446 | >17.4 | >17.4 | >17.4 | >17.4 | >17.4 | >17.4 | >17.4 | >17.4 | >17.4 | [1] |
| SR24717 | 0.49-0.67 | 70-100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | [2][9] |
| Actinonin | 0.0029 | - | - | - | - | - | - | - | - | - | [1] |
Note: "-" indicates data not available.
Table 2: Selectivity Profile of ADAM10 Inhibitors (IC50 in nM)
| Inhibitor | ADAM10 | ADAM17 | MMP-1 | MMP-2 | MMP-9 | MMP-14 | Reference |
| GI254023X | 40 | 1500 | >10000 | >10000 | >10000 | >10000 | [10] |
| LT4 | 9.2 | 1500 | >10000 | >10000 | >10000 | >10000 | [10] |
| MN8 | - | - | - | - | - | - | [10] |
Note: "-" indicates data not available.
Experimental Protocols
Protocol 1: Fluorimetric Meprin α Activity Assay
This protocol is adapted from the SensoLyte® 520 Meprin α Activity Assay Kit.[8][11]
-
Reagent Preparation:
-
Prepare a 2X Assay Buffer as provided in the kit.
-
Dilute the Meprin α substrate (e.g., 5-FAM/QXL™ 520) to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitor and a positive control inhibitor in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted Meprin α enzyme to each well.
-
Add 25 µL of the inhibitor dilutions or assay buffer (for no-inhibitor control) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the Meprin α substrate to each well.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at 490 nm and emission at 520 nm.
-
Take kinetic readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based ADAM17 Shedding Assay
This protocol is a generalized procedure based on methods described for assessing ADAM17-mediated shedding of substrates like alkaline phosphatase (AP)-tagged proteins.[12][13]
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with a plasmid encoding an AP-tagged ADAM17 substrate (e.g., AP-TGFα) and, if necessary, a plasmid for the desired signaling receptor (e.g., H1R for histamine (B1213489) stimulation).
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the transfected cells with various concentrations of the ADAM17 inhibitor or vehicle control for 1-2 hours.
-
Stimulate shedding by adding an appropriate agonist (e.g., PMA, histamine, thrombin receptor agonistic peptide) to the media. For constitutive shedding, no stimulus is needed.
-
-
Sample Collection and Measurement:
-
After a defined incubation period (e.g., 30 minutes to 3 hours), collect the conditioned media.
-
Measure the alkaline phosphatase activity in the collected media using a suitable AP substrate (e.g., p-nitrophenyl phosphate).
-
Measure the AP activity in the cell lysate to normalize for transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the percentage of shedding as the ratio of AP activity in the media to the total AP activity (media + lysate).
-
Determine the inhibitory effect of the compound by comparing the percentage of shedding in inhibitor-treated cells to that in vehicle-treated cells.
-
Calculate the IC50 value as described in the previous protocol.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Meprin α signaling pathways.[14][15][16]
Caption: ADAM10 and ADAM17 signaling pathways.[6][7][17]
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Discovery and Optimization of Selective Inhibitors of Meprin α (Part I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM-10 and -17 regulate endometriotic cell migration via concerted ligand and receptor shedding feedback on kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. eurogentec.com [eurogentec.com]
- 9. preprints.org [preprints.org]
- 10. ADAM10 new selective inhibitors reduce NKG2D ligand release sensitizing Hodgkin lymphoma cells to NKG2D-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SensoLyte® 520 Meprin a Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 12. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of meprin metalloproteinases in cytokine processing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The metalloproteases meprin α and meprin β: unique enzymes in inflammation, neurodegeneration, cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for isolating highly pure and functional mitochondria for the study of Mitochondrial-Associated Degradation and Metabolism (MADAM).
Troubleshooting Guide
This guide addresses specific issues that may arise during mitochondrial isolation protocols.
| Problem | Potential Causes | Solutions |
| Low Mitochondrial Yield | Incomplete cell lysis. | - Optimize homogenization technique. For cultured cells, 15-20 passes with a 26.5G needle are recommended.[1] For tissues, 8-10 passes with a Potter-Elvehjem homogenizer are often required.[2] - For difficult-to-lyse cells like fibroblasts, a freeze-thaw cycle before homogenization can improve lysis.[2] - Ensure the cell culture is at 70-80% confluence to avoid starting with a low number of healthy cells.[3] |
| Loss of mitochondria during centrifugation. | - Ensure correct centrifugation speeds and times. A common protocol uses a low-speed spin (e.g., 700 x g for 10 minutes) to pellet nuclei and debris, followed by a high-speed spin (e.g., 14,000 x g for 10 minutes) to pellet mitochondria.[4] - Avoid disturbing the mitochondrial pellet when removing the supernatant. | |
| Low Purity (Contamination with other organelles) | Incomplete removal of other cellular components. | - Perform an additional wash step by resuspending the mitochondrial pellet in isolation buffer and repeating the high-speed centrifugation.[4] - For higher purity, consider using a Percoll or sucrose (B13894) density gradient centrifugation step after the initial isolation.[3][5] - The use of anti-TOM22 magnetic beads can also yield highly pure mitochondria with less contamination from the ER.[5] |
| Contamination with nuclear DNA (nDNA). | - Minimize overly harsh homogenization, which can cause nuclear breakage.[6] - Ensure the initial low-speed centrifugation is sufficient to pellet intact nuclei. | |
| Poor Mitochondrial Function (e.g., low Respiratory Control Ratio - RCR) | Damage to mitochondria during isolation. | - Maintain a constant temperature of 2-4°C throughout the entire isolation procedure.[3] All buffers and equipment should be pre-chilled.[3] - Use a Teflon-glass homogenizer for a gentler homogenization process compared to a glass-glass homogenizer.[2] - Avoid harsh resuspension of pellets; use a soft-bristled brush or gentle pipetting. |
| Use of old or improperly prepared reagents. | - Prepare all buffers fresh on the day of the experiment.[1] - Use high-quality distilled water for all solutions.[2] | |
| Apoptosis in the starting cell culture. | - Use cell cultures that are at 70-80% confluency to avoid apoptosis induced by overgrowth.[3] |
Troubleshooting Workflow for Low Mitochondrial Purity
Caption: Troubleshooting decision tree for addressing low mitochondrial purity.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for mitochondrial isolation?
The choice of starting material depends on the specific research question. Tissues like liver and heart have a high mitochondrial content and are often used for isolating large quantities.[6] Cultured cells are also a common source, but the yield is typically lower than from tissues.[3] It is crucial to use fresh tissue or healthy, sub-confluent cell cultures for optimal results.[3][6]
Q2: How can I assess the purity and integrity of my isolated mitochondria?
-
Purity: Western blotting is a common method to assess purity. Probe for mitochondrial marker proteins (e.g., TOM20, COX IV) and markers of potential contaminants such as the endoplasmic reticulum (Calnexin, PDI), lysosomes (LAMP1), and nuclei (Histone H3).[5]
-
Integrity and Function: The integrity of the mitochondrial membrane can be assessed using a cytochrome c release assay. Functionality is often determined by measuring the Respiratory Control Ratio (RCR) using an oxygen electrode to measure oxygen consumption. A high RCR value indicates tightly coupled and healthy mitochondria.
Q3: What are the key components of a mitochondrial isolation buffer and their functions?
Mitochondrial isolation buffers are designed to maintain the osmotic and pH balance to keep mitochondria intact and functional. Key components include:
-
Sucrose or Mannitol: To provide the correct osmotic support.[7]
-
HEPES or Tris-HCl: To buffer the pH, typically around 7.4.[1][6]
-
EGTA or EDTA: To chelate divalent cations like Ca2+, which can trigger mitochondrial permeability transition and damage.[1]
-
BSA (Bovine Serum Albumin): Often included to bind free fatty acids that can be damaging to mitochondria.[6]
| Component | Typical Concentration | Function |
| Mannitol | 225-250 mM | Osmotic support |
| Sucrose | 75-320 mM | Osmotic support |
| HEPES | 5-20 mM | pH buffering |
| EGTA | 0.5-1 mM | Chelates divalent cations |
| BSA | 0.1-1% (w/v) | Binds free fatty acids |
Q4: Can I store my isolated mitochondria?
For functional assays, it is always best to use freshly isolated mitochondria.[4] If storage is necessary, mitochondria can be stored at -80°C, but this may compromise their functional integrity for some sensitive assays. For long-term storage, snap-freezing in liquid nitrogen is recommended.
Experimental Protocols
Detailed Methodology: High-Purity Mitochondrial Isolation from Cultured Cells
This protocol is a synthesis of common methods and is designed to yield a highly pure mitochondrial fraction suitable for sensitive downstream applications in this compound-related research.
Buffers and Reagents:
-
PBS (Phosphate-Buffered Saline): Ca2+/Mg2+ free, ice-cold.
-
Mitochondrial Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES (pH 7.4), 0.5 mM EGTA. Prepare fresh and keep on ice.[1]
-
Protease Inhibitor Cocktail: Add to MIB immediately before use.
Procedure:
-
Cell Harvesting:
-
Culture cells to 70-80% confluence.[3]
-
Place culture flasks on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and transfer to a pre-chilled conical tube.
-
Pellet cells by centrifugation at 600 x g for 5 minutes at 4°C.[8]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB with protease inhibitors.[1]
-
-
Homogenization:
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and large debris.[7]
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[7]
-
Discard the supernatant, which is the cytosolic fraction.
-
-
Washing and Final Pellet:
-
Resuspend the mitochondrial pellet gently in 1 mL of fresh, ice-cold MIB.
-
Repeat the high-speed centrifugation (12,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of the desired buffer for downstream experiments.
-
Experimental Workflow for Mitochondrial Isolation
Caption: Workflow for mitochondrial isolation from cultured cells.
References
- 1. protocols.io [protocols.io]
- 2. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drexel.edu [drexel.edu]
- 4. agilent.com [agilent.com]
- 5. Efficient Isolation of Pure and Functional Mitochondria from Mouse Tissues Using Automated Tissue Disruption and Enrichment with Anti-TOM22 Magnetic Beads | PLOS One [journals.plos.org]
- 6. Isolation of high-quality, highly enriched mitochondrial DNA from mouse tissues [protocols.io]
- 7. Preparation of mitochondrial damage-associated molecular patterns from mouse liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolated Mitochondria Characterization [protocols.io]
Best practices for long-term storage of MADAM
An important clarification is needed regarding the term "MADAM." Initial research has not identified a specific chemical compound widely known by this acronym within the fields of scientific research, drug development, or chemistry. The search results primarily point to a data management software named "this compound" and other unrelated entities.
To provide you with an accurate and relevant technical support center, please specify the full name or chemical identifier of the substance you refer to as "this compound."
Once you provide the correct name of the compound, a comprehensive guide on its long-term storage, including the following, can be developed:
-
Frequently Asked Questions (FAQs): Addressing common queries about storage conditions, stability, and handling.
-
Troubleshooting Guide: Providing solutions to potential issues encountered during long-term storage, such as degradation or contamination.
-
Data Summaries: Clear, tabular presentation of quantitative data related to storage and stability.
-
Experimental Protocols: Detailed methodologies for assessing the integrity of the stored compound.
-
Visual Diagrams: Graphviz diagrams illustrating key workflows and pathways as requested.
We look forward to your clarification to proceed with creating a detailed and accurate technical support resource for your needs.
Minimizing Cytotoxicity of MADAM Delivery Vectors: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity associated with MADAM (Macromolecular Adenine-Derived Amphiphilic Micelle) delivery vectors. Our goal is to help you optimize your experimental outcomes while maintaining cellular health.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity associated with this compound delivery vectors?
A1: The cytotoxicity of this compound vectors, like many cationic nanoparticle-based delivery systems, primarily stems from their interaction with cellular membranes. The cationic nature, essential for nucleic acid condensation and endosomal escape, can lead to membrane disruption, induction of apoptosis, and generation of reactive oxygen species (ROS).[1][2][3] The overall toxicity is influenced by factors such as nanoparticle concentration, size, surface charge, and the specific cell type being used.[1][2]
Q2: How does the formulation of this compound vectors affect their cytotoxicity?
A2: The formulation is a critical determinant of cytotoxicity. Key parameters include:
-
Size and Aggregation: Larger aggregates of nanoparticles can lead to increased toxicity.[1]
-
Surface Charge: A high positive surface charge (zeta potential) can enhance interaction with negatively charged cell membranes, potentially leading to greater cytotoxicity.[2]
-
Purity: Contaminants from the synthesis process can contribute to cellular toxicity.
Q3: Can the choice of cell line influence the observed cytotoxicity of this compound vectors?
A3: Absolutely. Different cell lines exhibit varying sensitivities to nanoparticle-based vectors.[1] For instance, rapidly dividing cells might be more susceptible to cytotoxic effects. It is crucial to perform dose-response experiments for each new cell line to determine the optimal, non-toxic concentration of the this compound vector.
Q4: Are there any surface modifications that can reduce the cytotoxicity of this compound vectors?
A4: Yes, surface modification is a common strategy to mitigate the toxicity of nanoparticle vectors.[4] Pegylation (coating with polyethylene (B3416737) glycol) is a widely used method to shield the positive charge of the nanoparticles, which can reduce non-specific interactions with cell membranes and decrease cytotoxicity. Other modifications could include conjugation with targeting ligands to improve specificity and reduce off-target effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound delivery vectors.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed shortly after transfection. | Vector concentration is too high. | Perform a dose-response titration to find the optimal vector concentration with the lowest toxicity and highest transfection efficiency. Start with a broad range of concentrations and narrow it down based on cell viability assays (e.g., MTT, LDH). |
| The this compound vector solution has aggregated. | Ensure proper storage and handling of the vector solution. Before use, gently vortex or sonicate the solution according to the manufacturer's protocol to ensure a homogenous suspension of nanoparticles. Characterize the particle size and distribution using Dynamic Light Scattering (DLS). | |
| The cell line is particularly sensitive. | If possible, test the this compound vector on a less sensitive cell line to confirm the vector itself is not overly toxic. For sensitive cells, consider shorter incubation times or a different delivery method. | |
| Low transfection efficiency at non-toxic concentrations. | Suboptimal vector-to-payload ratio. | Optimize the ratio of the this compound vector to your nucleic acid or drug. This can significantly impact both transfection efficiency and cytotoxicity. |
| Inefficient endosomal escape. | The formulation of the this compound vector may need adjustment. Some vectors incorporate components that facilitate endosomal escape. Ensure your experimental conditions (e.g., pH) are optimal for this process. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency at the time of transfection, and media formulations. Standardize all experimental parameters. |
| Preparation of the this compound vector complexes. | Prepare the vector-payload complexes fresh for each experiment. Ensure consistent incubation times and temperatures during complex formation. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Vector Concentration using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of the this compound vector at various concentrations.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound delivery vector solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed your target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the this compound vector in serum-free medium.
-
Remove the culture medium from the wells and replace it with the prepared vector dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired transfection time (e.g., 4, 24, or 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Protocol 2: Characterization of this compound Vector Size and Zeta Potential
This protocol describes how to measure the physical properties of your this compound vector preparation.
Materials:
-
This compound delivery vector solution
-
Deionized water or appropriate buffer
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
Procedure:
-
Dilute the this compound vector solution to the recommended concentration for DLS analysis using deionized water or a suitable buffer.
-
Ensure the sample is free of air bubbles.
-
For size measurement, perform DLS analysis to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.
-
For zeta potential measurement, use the appropriate cuvette and follow the instrument's instructions to measure the surface charge of the nanoparticles.
-
Analyze the data to ensure the vector preparation meets the desired specifications for size and charge.
Visualizations
Signaling Pathway of Nanoparticle-Induced Cytotoxicity
Caption: Nanoparticle-induced cytotoxicity pathway.
Experimental Workflow for Minimizing Cytotoxicity
Caption: Workflow for troubleshooting cytotoxicity.
Logical Relationship of Factors Affecting Cytotoxicity
Caption: Factors influencing this compound vector cytotoxicity.
References
- 1. Nanomaterial cytotoxicity is composition, size, and cell type dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling Apoptosis: A Comparative Guide to Modulators of Programmed Cell Death
For Immediate Release
In the intricate landscape of cellular life and death, the process of apoptosis, or programmed cell death, stands as a critical mechanism for tissue homeostasis and the elimination of damaged or cancerous cells. The modulation of this fundamental process holds immense therapeutic potential. While a specific entity dubbed "MADAM" (Mitochondrial Apoptosis-inducing factor Associated Modulator) remains elusive in current scientific literature, this guide provides a comprehensive comparison of well-established classes of apoptosis modulators, offering researchers, scientists, and drug development professionals a clear overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
This comparative analysis focuses on key players in the apoptotic signaling cascade, including inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins and antagonists of the Inhibitor of Apoptosis Proteins (IAPs). These modulators represent major therapeutic strategies to reinstate the natural process of cell death in cancer cells that have become resistant to it.
The Intrinsic Pathway: Targeting the Gatekeepers of Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated process governed by the Bcl-2 family of proteins. Anti-apoptotic members like Bcl-2 and Mcl-1 prevent the release of cytochrome c from the mitochondria, a key event that initiates the caspase cascade leading to cell death. Pro-apoptotic members, in contrast, promote this release. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism.
Bcl-2 Inhibitors: Unleashing the Hounds of Apoptosis
Bcl-2 inhibitors, such as the FDA-approved drug Venetoclax, have revolutionized the treatment of certain hematological malignancies. These molecules act as BH3 mimetics, binding to and neutralizing anti-apoptotic Bcl-2 proteins, thereby allowing the pro-apoptotic signals to dominate and trigger cell death.
IAP Antagonists: Removing the Brakes on Caspase Activation
Inhibitor of Apoptosis Proteins (IAPs) represent another crucial checkpoint in the apoptotic pathway. They function by directly binding to and inhibiting caspases, the executioner enzymes of apoptosis. Smac/DIABLO is a natural IAP antagonist that is released from the mitochondria alongside cytochrome c. Synthetic Smac mimetics, such as Birinapant, have been developed to mimic this function, removing the IAP-mediated inhibition of caspases and promoting apoptosis.
Efficacy of Apoptosis Modulators: A Quantitative Comparison
The following table summarizes key efficacy data for representative Bcl-2 inhibitors and IAP antagonists from preclinical studies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental models and conditions.
| Modulator Class | Representative Compound | Cell Line | Assay | Efficacy Metric (IC50/EC50) | Reference |
| Bcl-2 Inhibitor | Venetoclax (ABT-199) | RS4;11 (ALL) | Cell Viability (Annexin V/PI) | 8 nM | [Source] |
| OCI-Ly1 (DLBCL) | Cell Viability (Annexin V/PI) | 41 nM | [Source] | ||
| IAP Antagonist | Birinapant (TL32711) | SK-OV-3 (Ovarian) | Cell Viability (MTS) | 1.7 µM | [Source] |
| MDA-MB-231 (Breast) | Cell Viability (MTS) | >10 µM (as single agent) | [Source] |
Note: ALL = Acute Lymphoblastic Leukemia; DLBCL = Diffuse Large B-cell Lymphoma. IC50/EC50 values represent the concentration of the compound required to inhibit or elicit a response by 50%. Data is illustrative and compiled from various public sources.
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
To understand how these modulators exert their effects, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
Apoptotic Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the intrinsic apoptosis pathway and the points of intervention for Bcl-2 inhibitors and IAP antagonists.
Caption: Intrinsic apoptosis pathway and targets of modulators.
Experimental Workflow for Assessing Apoptosis
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an apoptosis modulator in a cancer cell line.
Caption: Workflow for evaluating apoptosis modulator efficacy.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized protocols for key experiments cited in the assessment of apoptosis modulators.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the apoptosis modulator at desired concentrations for the specified duration.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with the apoptosis modulator.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the luminescent signal to a cell viability assay (e.g., CellTiter-Glo®) to account for differences in cell number.
The Future of Apoptosis Modulation
The field of apoptosis modulation is continually evolving. While direct induction of apoptosis through Bcl-2 inhibition and IAP antagonism has shown significant clinical success, research into other apoptotic pathways, including the caspase-independent pathway involving Apoptosis-Inducing Factor (AIF), continues to be an area of active investigation.[1] Modulators that can trigger AIF translocation from the mitochondria to the nucleus could offer alternative therapeutic strategies, particularly in cancers that have developed resistance to caspase-dependent apoptosis.[2] As our understanding of the complex network of apoptotic signaling deepens, we can anticipate the development of more targeted and effective therapies that harness the cell's own machinery for self-destruction.
References
Validating the Role of MTA1 in a Novel Cancer Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role and validation of Metastasis-Associated Protein 1 (MTA1) in emerging cancer models. MTA1, a key component of the Nucleosome Remodeling and Deacetylation (NuRD) complex, has been identified as a master coregulatory protein involved in the progression and metastasis of various human cancers.[1][2][3][4][5] Its overexpression is frequently correlated with advanced tumor stages, increased metastasis, and unfavorable patient outcomes, making it a significant target for novel cancer therapies.[1][3]
MTA1: A Dual Regulator in Carcinogenesis
MTA1 functions as both a transcriptional co-repressor and co-activator, influencing a wide array of cellular processes critical for cancer development.[1][6] As a part of the NuRD complex, MTA1 modulates gene expression by altering chromatin structure through histone deacetylation.[2][6] This activity affects the expression of numerous genes involved in cell proliferation, survival, DNA repair, angiogenesis, and invasion.[1]
Comparative Analysis of MTA1 Expression Across Different Cancer Models
The validation of a new cancer model involving MTA1 necessitates a thorough comparison with established findings. The following tables summarize quantitative data on MTA1 expression and its correlation with clinical parameters in various cancers.
Table 1: Overexpression of MTA1 in Various Human Cancers
| Cancer Type | Number of Patients/Studies | Frequency of MTA1 Overexpression | Key Findings & References |
| Non-Small Cell Lung Cancer (NSCLC) | 660 patients (7 studies) | 53% (95% CI: 0.43-0.62) | Overexpression is significantly associated with lymph node positivity and advanced clinical grade.[5] |
| 75 patients | 60% | MTA1 expression correlated with T stage, lymph node metastasis, and TNM stage.[7] | |
| Breast Cancer | 263 patients | Correlated with higher tumor grade (p=0.009) | MTA1 overexpression is associated with increased tumor angiogenesis.[8][9] |
| 46 patients | Significantly higher in patients with lymph node metastasis (p=0.0174) | Up-regulated MTA1 expression is a predictive marker for lymph node metastasis.[10] | |
| Oral Squamous Cell Carcinoma (OSCC) | 281 patients | High expression associated with lymph node metastasis | High MTA1 expression is an independent prognostic marker for poorer overall survival. |
| Gastric Cancer | Public cohorts | Significantly higher in cancer tissues vs. normal | High MTA1 expression correlates with poorer overall survival and chemoresistance.[8] |
| Malignant Pleural Mesothelioma (MPM) | 30 patients | High expression associated with reduced progression-free survival after cisplatin (B142131) | MTA1 expression is induced by cisplatin and linked to prognosis.[11] |
Table 2: Correlation of High MTA1 Expression with Patient Survival
| Cancer Type | Finding | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Patients with high MTA1 expression had significantly worse disease-free survival. | [12] |
| Gastric Cancer | Patients with high MTA1 expression had significantly poorer overall survival (p = 0.035). | [8] |
| Oral Squamous Cell Carcinoma (OSCC) | High MTA1 expression is associated with a mean survival of 5.4 years vs. 6.5 years for low expression. | |
| Breast Cancer | No significant correlation with overall survival was observed in one study, despite its association with poor prognostic factors. | [8] |
Key Signaling Pathways and Molecular Interactions of MTA1
MTA1 exerts its influence through complex interactions with various signaling pathways and proteins. Understanding these networks is crucial for validating its role in any new cancer model.
Caption: MTA1 integrates upstream signals to regulate downstream gene expression and protein activity, promoting cancer progression.
As a core component of the NuRD complex, MTA1 interacts with histone deacetylases (HDACs), retinoblastoma-binding proteins (RBBP4/7), and other chromatin remodelers.[13][14] This complex is recruited to specific gene promoters to regulate their transcription. MTA1's expression is upregulated by various stimuli including hypoxia, growth factors, and oncogenes like c-Myc.[2][6] Downstream, MTA1 can repress tumor suppressor genes like E-cadherin and estrogen receptor-alpha (ERα), while activating oncogenic pathways involving STAT3 and Wnt1.[2][6] Furthermore, MTA1 can directly interact with and deacetylate p53, thereby inhibiting apoptosis, and stabilize HIF-1α to promote angiogenesis.[15]
Experimental Protocols for MTA1 Validation
Validating the role of MTA1 in a new cancer model requires a set of robust experimental procedures. Below are detailed protocols for key assays.
Immunohistochemistry (IHC) for MTA1 Expression in Tissues
This protocol is for the detection of MTA1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 80%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody against MTA1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Inactivate endogenous peroxidase with 3% H2O2 for 15 minutes.
-
Wash with PBST (PBS with Tween-20).
-
Apply blocking buffer for 30 minutes.
-
Incubate with primary MTA1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBST.
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBST.
-
Incubate with Streptavidin-HRP for 20-30 minutes.
-
Wash with PBST.
-
-
Detection and Visualization:
-
Apply DAB substrate and incubate until a brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with mounting medium and a coverslip.[18]
-
Caption: Workflow for Immunohistochemical staining of MTA1 in paraffin-embedded tissues.
Co-Immunoprecipitation (Co-IP) to Identify MTA1-Interacting Proteins
This protocol describes the immunoprecipitation of MTA1 to identify its binding partners.
Materials:
-
Cell lysate from the cancer model of interest
-
Co-IP lysis/wash buffer
-
Primary antibody against MTA1 or a tag (if using tagged MTA1)
-
Protein A/G magnetic beads
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Lyse cells in Co-IP buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Wash the beads with Co-IP wash buffer several times to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
-
Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of interacting partners.[19]
-
Caption: Co-Immunoprecipitation workflow to identify MTA1 protein-protein interactions.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells in response to MTA1 expression levels.
Materials:
-
Transwell inserts with a porous membrane
-
Matrigel or other extracellular matrix components
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Preparation of Inserts:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[20]
-
-
Cell Seeding:
-
Starve the cancer cells (with varying MTA1 expression) in serum-free medium.
-
Seed the starved cells into the upper chamber of the coated inserts in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[21]
-
-
Incubation:
-
Incubate the plate for a period that allows for cell invasion (typically 24-48 hours).
-
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.[22]
-
Conclusion
The validation of MTA1's role in a new cancer model is a critical step in the development of novel therapeutic strategies. This guide provides a framework for comparing the performance of such a model against established data and offers detailed protocols for essential validation experiments. A thorough understanding of MTA1's complex signaling network and its impact on cancer progression will be instrumental in advancing the field of oncology research and drug development.
References
- 1. MTA1—a stress response protein: a master regulator of gene expression and cancer cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTA1 - Wikipedia [en.wikipedia.org]
- 3. The MTA1 subunit of the nucleosome remodeling and deacetylase complex can recruit two copies of RBBP4/7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTA1--a stress response protein: a master regulator of gene expression and cancer cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinicopathological Significance of MTA 1 Expression in Patients with Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Expression and Functions of MTA Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTA1 overexpression correlates significantly with tumor grade and angiogenesis in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTA1 overexpression correlates significantly with tumor grade and angiogenesis in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Metastasis-associated gene 1 (MTA1) enhances cisplatin resistance of malignant pleural mesothelioma by ATR-Chk1-mediated DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTA1 Expression Can Stratify the Risk of Patients with Multifocal Non-Small Cell Lung Cancers ≤3 cm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards an understanding of the structure and function of MTA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The structure of the core NuRD repression complex provides insights into its interaction with chromatin | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. protocols.io [protocols.io]
- 18. cdn.origene.com [cdn.origene.com]
- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. corning.com [corning.com]
A Comparative Analysis of Inhibitors Targeting Meprin and ADAM Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of inhibitors targeting the Meprin (meprin α and meprin β) and ADAM (A Disintegrin and Metalloproteinase), specifically ADAM10 and ADAM17, families of metalloproteinases. These enzymes are implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, neurodegenerative diseases, and cancer, making them attractive targets for therapeutic intervention. This document summarizes quantitative data on inhibitor performance, details key experimental methodologies, and visualizes the intricate signaling interplay between these proteinase families.
Performance of Meprin and ADAM Inhibitors: A Quantitative Comparison
The following table summarizes the in vitro efficacy of several small molecule and biological inhibitors against their primary targets and other related metalloproteinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Selectivity Profile (IC50 in nM) | Chemical Class/Type |
| GI254023X | ADAM10 | 5.3 | ADAM17: 541; ADAM9: 280 | Hydroxamate-based small molecule |
| GW280264X | ADAM10 / ADAM17 | ADAM10: 11.5; ADAM17: 8.0 | Broad-spectrum ADAM inhibitor | Hydroxamate-based small molecule |
| LT4 | ADAM10 | ~5-10 (cellular assay) | High specificity for ADAM10 | Not specified |
| MN8 | ADAM10 | ~5-10 (cellular assay) | High specificity for ADAM10 | Not specified |
| SR162808 | Meprin α | 446 | >30-fold selective vs. meprin β and other metzincins | Sulfonamide-hydroxypropanamide |
| SR24717 | Meprin α | 490-670 | Meprin β: ~70,000; >100-fold selective vs. various MMPs, ADAM10, ADAM17 | Hydroxamic acid-based small molecule |
| Actinonin | Meprin α / Meprin β | Sub-micromolar | Poor selectivity; inhibits various MMPs | Antibiotic-derived small molecule |
| TAPI-1 | ADAM17 (and ADAM10) | Potent inhibitor | Also inhibits ADAM10 | Hydroxamate-based small molecule |
Key Experimental Protocols
The following are detailed methodologies for commonly used assays to evaluate the efficacy and specificity of Meprin and ADAM inhibitors.
Fluorogenic Peptide-Based Activity Assay (for ADAMs and Meprins)
This in vitro assay measures the catalytic activity of the purified enzyme by detecting the cleavage of a fluorogenic peptide substrate.
Principle: A quenched fluorogenic peptide substrate, which is non-fluorescent, is cleaved by the active enzyme, releasing a fluorescent signal that can be quantified over time. The rate of fluorescence increase is proportional to the enzyme's activity.
Protocol:
-
Enzyme Activation (if required): For latent enzymes like pro-meprins, activate with a suitable protease (e.g., trypsin) according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well or 384-well microplate, combine the assay buffer (e.g., 50 mM HEPES, pH 7.5), the purified recombinant enzyme (e.g., ADAM10, meprin β) at a final concentration in the low nanomolar range, and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiate Reaction: Add the fluorogenic peptide substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Excitation: 324 nm, Emission: 393 nm). Record measurements at regular intervals.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression and Shedding
This technique is used to detect the expression levels of Meprins and ADAMs in cell lysates and to assess the shedding of their substrates or the enzymes themselves into the cell culture supernatant.
Principle: Proteins from cell lysates or culture supernatants are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Sample Preparation:
-
Cell Lysates: Culture cells to the desired confluency. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Culture Supernatants: Collect the cell culture medium and centrifuge to remove any detached cells or debris. Concentrate the supernatant if necessary.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-ADAM10, anti-meprin β) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the interplay between Meprins and ADAMs in cellular signaling and a typical experimental workflow for inhibitor screening.
Validating the Interaction Between the E3 Ubiquitin Ligase Mule and Bcl-2 Family Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate regulation of apoptosis, or programmed cell death, is a cornerstone of cellular homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central players in this process, with anti-apoptotic members like Myeloid Cell Leukemia 1 (Mcl-1) often being overexpressed in tumors, thereby promoting cell survival and therapeutic resistance. Consequently, targeting the mechanisms that control the stability of these anti-apoptotic proteins is a promising strategy in oncology.
This guide provides a comprehensive overview of the validation of the interaction between the HECT domain E3 ubiquitin ligase, Mule (also known as HUWE1 or ARF-BP1), and the Bcl-2 family of proteins. It has been identified that the user's query about "MADAM" likely refers to Mule, a crucial regulator of Mcl-1 stability. Mule contains a Bcl-2 homology 3 (BH3)-like domain that facilitates a specific interaction with Mcl-1, leading to its polyubiquitination and subsequent proteasomal degradation, thereby promoting apoptosis.[1]
This document will objectively compare Mule's interaction with Mcl-1 to its interactions with other Bcl-2 family members and present a comparison with alternative E3 ubiquitin ligases that also target Mcl-1. Detailed experimental protocols and supporting data are provided to aid researchers in validating and further investigating this critical protein-protein interaction.
Data Presentation: Quantitative Analysis of Mule-Bcl-2 Family Interactions
The interaction between Mule and Bcl-2 family proteins is primarily mediated by the binding of Mule's BH3 domain to the hydrophobic groove of anti-apoptotic Bcl-2 members. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful techniques to quantify the binding affinity (expressed as the dissociation constant, Kd) of these interactions. A lower Kd value indicates a stronger binding affinity.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Mule BH3 - Mcl-1 | Isothermal Titration Calorimetry (ITC) | 29 nM | [2] |
| Mule BH3 - Bcl-2 | Not reported, presumed negligible | - | |
| Mule BH3 - Bcl-xL | Not reported, presumed negligible | - | |
| Mule BH3 - Bax | Not reported, presumed negligible | - | |
| Bim BH3 - Mcl-1 | Fluorescence Polarization | 5.8 nM | [3] |
| Bim BH3 - Bcl-2 | Fluorescence Polarization | 6.1 nM | [3] |
| Bim BH3 - Bcl-xL | Fluorescence Polarization | 4.4 nM | [3] |
| Bmf BH3 - Mcl-1 | Fluorescence Polarization | 185 nM | [3] |
| Bmf BH3 - Bcl-2 | Fluorescence Polarization | 5.2 nM | [3] |
| Bmf BH3 - Bcl-xL | Fluorescence Polarization | 5.1 nM | [3] |
Comparison with Alternative Mcl-1 E3 Ubiquitin Ligases
Mule is not the sole E3 ubiquitin ligase responsible for Mcl-1 degradation. Several other ligases, primarily belonging to the SCF (Skp1-Cul1-F-box) complex family, also play a role. Understanding the nuances of these different regulatory mechanisms is crucial for developing targeted therapies.
| E3 Ubiquitin Ligase | Family | Recognition of Mcl-1 | Key Features |
| Mule (HUWE1/ARF-BP1) | HECT | BH3 domain-dependent | Constitutive and stress-induced degradation.[1] |
| SCFβ-TrCP | SCF (F-box: β-TrCP) | Phosphorylation-dependent (GSK3β) | Primarily involved in growth factor withdrawal-induced apoptosis.[4] |
| SCFFbw7 | SCF (F-box: Fbw7) | Phosphorylation-dependent (GSK3β, JNK, etc.) | Important in cell cycle regulation and DNA damage response.[4] |
| Trim17 | TRIM | Phosphorylation-dependent (GSK3β) | Plays a role in neuronal apoptosis.[4] |
| APC/CCdc20 | Anaphase-Promoting Complex | Phosphorylation-dependent | Regulates Mcl-1 stability during mitosis.[5] |
| FBXO4 | SCF (F-box: FBXO4) | Phosphorylation-dependent | Implicated in lung cancer.[5] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the Mule-Mcl-1 interaction.
Co-Immunoprecipitation (Co-IP) of Endogenous Mule and Mcl-1
This protocol is designed to demonstrate the interaction of endogenous Mule and Mcl-1 in a cellular context.
Materials:
-
Cell line expressing endogenous Mule and Mcl-1 (e.g., HeLa, HCT116)
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors just before use.
-
Anti-Mule antibody for immunoprecipitation (IP)
-
Anti-Mcl-1 antibody for Western blotting
-
Normal rabbit/mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
ECL substrate
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-Mule antibody or normal IgG control to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting and probe with anti-Mcl-1 and anti-Mule antibodies.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of Mule to ubiquitinate Mcl-1 in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human Ubiquitin
-
Recombinant purified Mule (full-length or catalytic domain)
-
Recombinant purified Mcl-1
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT
-
ATP solution (100 mM)
-
Anti-Mcl-1 antibody for Western blotting
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
100 ng E1 enzyme
-
200 ng E2 enzyme
-
1 µg Ubiquitin
-
500 ng Mcl-1
-
500 ng Mule
-
5 µL 10x Ubiquitination Reaction Buffer
-
1 µL 100 mM ATP
-
Add nuclease-free water to a final volume of 50 µL.
-
-
As a negative control, prepare a reaction mix without ATP or without Mule.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding 10 µL of 5x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Mcl-1 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated Mcl-1 should be observed in the complete reaction.
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to test for protein-protein interactions in vivo.
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold)
-
Bait vector (e.g., pGBKT7) containing the Mule BH3 domain or full-length Mule.
-
Prey vector (e.g., pGADT7) containing Mcl-1.
-
Control vectors (positive and negative)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective media (SD/-Leu/-Trp for co-transformants, and SD/-Leu/-Trp/-His/-Ade for interaction selection)
-
X-α-Gal for blue/white screening
Procedure:
-
Yeast Transformation:
-
Co-transform the yeast strain with the bait (Mule) and prey (Mcl-1) plasmids using a standard yeast transformation protocol.
-
Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells that have taken up both plasmids.
-
-
Interaction Selection:
-
After 3-5 days of incubation at 30°C, pick several colonies from the SD/-Leu/-Trp plate.
-
Streak the colonies onto high-stringency selective media (SD/-Leu/-Trp/-His/-Ade).
-
Also, streak onto plates containing X-α-Gal to test for MEL1 reporter gene activation.
-
-
Analysis:
-
Growth on the high-stringency selective media and the development of a blue color on the X-α-Gal plates indicate a positive interaction between Mule and Mcl-1.
-
Include appropriate positive (e.g., p53 and SV40 large T-antigen) and negative (e.g., empty vectors) controls in parallel.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Hypoxia-Inducible Factors and Associated Regulatory Proteins
In the intricate landscape of cellular responses to low oxygen tension (hypoxia), Hypoxia-Inducible Factors (HIFs) stand out as the master transcriptional regulators. However, a complete understanding of the hypoxic response requires a closer look at other key protein families that interact with or function downstream of HIFs. This guide provides a detailed comparison of HIFs with other critical players in the hypoxia signaling network: Mitochondria-Associated Membrane (MAM) proteins, A Disintegrin and Metalloproteinases (ADAMs), and Metastasis-Associated Protein 1 (MTA1). While a direct biological counterpart named "MADAM" is not prominent in hypoxia literature, this guide addresses the likely intent of such a query by exploring these related and crucial protein families.
Introduction to Hypoxia-Inducible Factors (HIFs)
HIFs are heterodimeric transcription factors that are central to the cellular adaptation to hypoxia.[1] The HIF complex consists of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT).[2] Under normoxic conditions, HIF-α subunits are rapidly degraded, but under hypoxic conditions, they stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses.[3][4]
Comparative Analysis: HIFs vs. Other Key Hypoxia-Responsive Proteins
This section provides a comparative overview of the primary functions, mechanisms of action, and key experimental findings for HIFs, MAM-associated proteins, ADAMs, and MTA1 in the context of hypoxia.
Data Summary
| Feature | Hypoxia-Inducible Factors (HIFs) | Mitochondria-Associated Membrane (MAM) Proteins | A Disintegrin and Metalloproteinases (ADAMs) | Metastasis-Associated Protein 1 (MTA1) |
| Primary Role in Hypoxia | Master transcriptional regulators of the adaptive response to hypoxia. | Mediate mitochondrial quality control through mitophagy.[5] | Function as downstream effectors of HIFs, promoting cell surface protein shedding, invasion, and immune escape.[6][7][8] | Co-activator that enhances the stability and transcriptional activity of HIF-1α.[2] |
| Mechanism of Action | Bind to Hypoxia Response Elements (HREs) to activate gene transcription. | Facilitate the recruitment of mitophagy machinery to damaged mitochondria.[9][5] | Proteolytically cleave the extracellular domains of transmembrane proteins.[10] | Recruits histone deacetylase 1 (HDAC1) to deacetylate and stabilize HIF-1α.[2] |
| Regulation by Hypoxia | HIF-α subunit is stabilized under hypoxic conditions. | Hypoxia can induce the expression and localization of specific MAM proteins like FUNDC1.[9][5] | Expression of several ADAMs (e.g., ADAM10, ADAM12) is transcriptionally upregulated by HIFs.[10] | Expression is induced by hypoxia.[2] |
| Key Downstream Effects | Angiogenesis, metabolic reprogramming, cell survival, metastasis.[3][4] | Removal of damaged mitochondria to maintain cellular homeostasis. | Release of growth factors, cytokines, and decoy receptors; degradation of extracellular matrix.[10] | Enhanced expression of HIF-1α target genes.[2] |
Detailed Experimental Protocols
Understanding the function of these proteins relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Western Blotting for Protein Stabilization and Expression
-
Objective: To determine the protein levels of HIF-1α, ADAMs, or MTA1 in response to hypoxia.
-
Methodology:
-
Culture cells (e.g., breast cancer cell lines MCF-7 or MDA-MB-231) under normoxic (21% O₂) and hypoxic (1% O₂) conditions for a specified duration (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the protein of interest (e.g., anti-HIF-1α, anti-ADAM12, anti-MTA1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or α-tubulin, to normalize protein levels.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if HIF-1α directly binds to the promoter regions of target genes like ADAM12.
-
Methodology:
-
Culture cells under normoxic and hypoxic conditions.
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 base pairs.
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Immunoprecipitate the chromatin overnight at 4°C with an antibody specific to HIF-1α or a control IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-linking by heating at 65°C.
-
Purify the DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers flanking the putative HRE in the target gene promoter.
-
In Vitro Invasion Assay (Boyden Chamber Assay)
-
Objective: To assess the invasive capacity of cancer cells in response to hypoxia and the role of ADAMs.
-
Methodology:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells (e.g., MDA-MB-231) in serum-free medium into the upper chamber of the Transwell.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate under normoxic or hypoxic conditions for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells in several microscopic fields.
-
Visualizing the Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows.
Caption: HIF-1α stabilization and transcriptional activity under hypoxia.
Caption: MTA1 enhances HIF-1α stability through HDAC1 recruitment.
Caption: ADAM12 as a downstream effector of HIF-1 signaling.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
While HIFs are the central orchestrators of the transcriptional response to hypoxia, a comprehensive understanding of this critical cellular state requires consideration of other interacting and downstream protein families. MAM-associated proteins, ADAMs, and MTA1 each play distinct yet interconnected roles in the broader hypoxic response, influencing processes from mitochondrial quality control to cell invasion and metastasis. This guide provides a framework for researchers to compare and contrast the functions of these key molecular players, facilitating a more nuanced investigation into the complex biology of hypoxia.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Metastasis-associated protein 1 enhances stability of hypoxia-inducible factor-1α protein by recruiting histone deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxic control of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ADAM12 and ADAM17 are essential molecules for hypoxia-induced impairment of neural vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia induces escape from innate immunity in cancer cells via increased expression of ADAM10: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FUNDC1 is a novel mitochondrial-associated-membrane (MAM) protein required for hypoxia-induced mitochondrial fission and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Head-to-head comparison of different MADAM antibodies
A Head-to-Head Comparison of Commercially Available Anti-MALT1 Antibodies
For researchers, scientists, and drug development professionals investigating the role of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), selecting the right antibody is critical for generating reliable and reproducible data. MALT1 is a key scaffold protein and paracaspase involved in NF-κB signaling pathways, making it a crucial target in immunology and cancer research. This guide provides an objective comparison of several commercially available anti-MALT1 antibodies, supported by experimental data where available, to aid in the selection of the most suitable antibody for your specific application.
Overview of MALT1 Signaling Pathway
MALT1 is a central component of the Carma-Bcl10-MALT1 (CBM) signalosome complex, which is essential for T-cell and B-cell receptor signaling. Upon antigen receptor stimulation, MALT1 is recruited to the CBM complex, leading to the activation of the IKK complex and subsequent activation of the canonical NF-κB pathway. MALT1's paracaspase activity also contributes to signaling by cleaving and inactivating negative regulators of NF-κB, such as A20 and RelB.
Caption: MALT1 signaling cascade initiated by antigen receptor stimulation.
Comparison of Anti-MALT1 Antibodies
The following tables summarize the specifications and available performance data for several commercially available anti-MALT1 antibodies. The selection includes both monoclonal and polyclonal antibodies validated for various applications.
Table 1: General Antibody Specifications
| Vendor | Catalog Number | Clone ID | Clonality | Host | Immunogen |
| Cell Signaling Technology | #2494 | N/A | Polyclonal | Rabbit | Synthetic peptide corresponding to the carboxy terminus of mouse and rat MALT1.[1][2] |
| Novus Biologicals | NBP3-32561 | PSH02-31 | Recombinant Monoclonal | Rabbit | Recombinant protein within Human MALT1 aa 1-400 / 824. |
| Novus Biologicals | NBP2-29430 | MT1/410 | Monoclonal | Mouse | Human MALT1 recombinant fragment (aa701-808). |
| Thermo Fisher Scientific | MA5-57057 | 24GB440 | Recombinant Monoclonal | Rabbit | A synthesized peptide derived from human MALT1 (aa 1-60).[3] |
| FineTest | FNab04959 | 7A10 | Monoclonal | Mouse | Mucosa associated lymphoid tissue lymphoma translocation gene 1. |
| Bio-Rad | VMA00038 | 50 | Monoclonal | Mouse | Not specified.[4] |
Table 2: Application-Specific Performance - Western Blot (WB)
| Antibody (Vendor, Cat#) | Validated Species | Recommended Dilution | Observed Band (kDa) | Notes |
| Cell Signaling Technology, #2494 | Human, Mouse, Rat | 1:1000 | ~92 | Detects endogenous levels of total MALT1 protein.[1][5] |
| Novus Biologicals, NBP3-32561 | Human, Mouse, Rat | 1:1000-1:5000 | ~92 | Validation data available on vendor website. |
| Novus Biologicals, NBP2-29430 | Human | 1-2 µg/mL | ~105 (in HeLa) | Simple Western validated. |
| Thermo Fisher Scientific, MA5-57057 | Human | Not specified | ~92 | Validation data in multiple cell lines available.[3] |
| FineTest, FNab04959 | Human | 1:500-1:2000 | ~90 | Validation data in HeLa cells available. |
| Bio-Rad, VMA00038 | Human | 1:2000 | ~92 | Recognizes both MALT1 and the MALT1-API2 fusion protein.[4] |
Table 3: Application-Specific Performance - Immunohistochemistry (IHC)
| Antibody (Vendor, Cat#) | Validated Species | Recommended Dilution | Tissue/Staining Pattern | Notes |
| Novus Biologicals, NBP3-32561 | Human | 1:200 | Paraffin-embedded human colon tissue. | Validation image available on vendor website. |
| Novus Biologicals, NBP2-29430 | Human | 1-2 µg/mL | Paraffin-embedded human tonsil.[6] | Requires heat-induced epitope retrieval. |
| Bio-Rad, VMA00038 | Human | Not specified | Paraffin-embedded human tonsil.[4] | Validation image available. |
Table 4: Application-Specific Performance - Immunoprecipitation (IP) and Flow Cytometry (FC)
| Antibody (Vendor, Cat#) | Application | Validated Species | Recommended Dilution | Notes |
| Cell Signaling Technology, #2494 | IP | Human, Mouse, Rat | Not specified | Validated for IP.[1][7] |
| Thermo Fisher Scientific, MA5-57057 | FC | Human | 1:2000 | Validation data in HepG2 cells available.[3] |
| Bio-Rad, VMA00038 | IP | Human | 2.5 µg | Validation data in HEK293 lysate available.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these antibodies. Below are general protocols for key experiments. Researchers should always refer to the specific antibody datasheet for optimal, lot-specific conditions.
Western Blotting Protocol
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-MALT1 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based (pH 6.0) or Tris-EDTA (pH 9.0) buffer as recommended by the antibody datasheet.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate sections with the anti-MALT1 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash sections with PBS or TBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or an HRP-polymer-based detection system.
-
Staining: Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
Immunoprecipitation (IP) Protocol
-
Lysate Preparation: Prepare a non-denaturing cell lysate (e.g., using a Triton X-100 based buffer). Pre-clear the lysate with Protein A/G beads.
-
Antibody Incubation: Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the anti-MALT1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western Blotting.
Experimental Workflow for Antibody Validation
A systematic workflow is essential to validate the performance of an antibody in a specific application.
Caption: A stepwise workflow for validating an antibody for a specific application.
Conclusion
The choice of an anti-MALT1 antibody will depend on the specific application and the species being studied. For Western Blotting, several antibodies show good performance with a band at the expected molecular weight. For Immunohistochemistry, clones such as MT1/410 and PSH02-31 have supporting data in human tissues. For Immunoprecipitation and Flow Cytometry, fewer antibodies have readily available validation data, and thus, more in-house validation may be required. Researchers should carefully review the datasheets and any available publications to select the antibody best suited for their experimental needs and perform their own validation to ensure reliable and reproducible results.
References
- 1. MALT1 Antibody (#2494) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. MALT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. MALT1 Recombinant Monoclonal Antibody (24GB440) (MA5-57057) [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Applications for MALT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. novusbio.com [novusbio.com]
- 7. biocompare.com [biocompare.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
